Shikokianin
Description
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Properties
Molecular Formula |
C24H32O8 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[(2S,3R,5R,9R,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate |
InChI |
InChI=1S/C24H32O8/c1-11-14-8-15(31-12(2)25)17-22-10-30-24(29,23(17,9-14)19(11)27)20(28)18(22)21(4,5)7-6-16(22)32-13(3)26/h14-18,20,28-29H,1,6-10H2,2-5H3/t14-,15+,16-,17-,18+,20-,22?,23?,24-/m0/s1 |
InChI Key |
FKKSXNLVJJDMAR-QJCCTRFTSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@@H]2C13CO[C@@]([C@H]2O)(C45[C@H]3[C@@H](C[C@@H](C4)C(=C)C5=O)OC(=O)C)O)(C)C |
Canonical SMILES |
CC(=O)OC1CCC(C2C13COC(C2O)(C45C3C(CC(C4)C(=C)C5=O)OC(=O)C)O)(C)C |
Synonyms |
shikokianin |
Origin of Product |
United States |
Foundational & Exploratory
Shikokianin: A Technical Guide to its Chemical Structure, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shikokianin, a naturally occurring diterpenoid, has garnered interest within the scientific community for its cytotoxic properties against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and the experimental protocols for its isolation and characterization. Furthermore, this document explores its biological activity and discusses the putative signaling pathways that may be modulated by this compound, drawing parallels with other structurally related ent-kauranoid diterpenoids.
Chemical Structure and Properties of this compound
This compound is classified as an ent-kauranoid diterpenoid. Its chemical identity is confirmed by its unique CAS number and molecular formula. The structural elucidation of this compound has been accomplished through spectroscopic methods, primarily 1-D and 2-D Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 24267-69-4 | [Bai et al., 2005] |
| Molecular Formula | C₂₄H₃₂O₈ | [Bai et al., 2005] |
| Molecular Weight | 448.51 g/mol | [Bai et al., 2005] |
| Class | ent-Kauranoid Diterpenoid | [Bai et al., 2005] |
The chemical structure of this compound is characterized by a tetracyclic furanoditerpenoid skeleton. The precise stereochemistry and connectivity have been determined through advanced NMR techniques.
Figure 1. 2D Chemical Structure of this compound.
Experimental Protocols
The isolation and characterization of this compound from its natural source, Isodon japonica, involves a multi-step process. The following protocols are based on the methodologies described in the primary literature.[1]
Isolation of this compound from Isodon japonica
The dried and powdered leaves of Isodon japonica (7.5 kg) were extracted with a 70:30 mixture of acetone (B3395972) and water (3 x 30 L) at room temperature for one week per extraction. The combined filtrate was concentrated and then partitioned with ethyl acetate (B1210297) (4 x 8 L). The resulting ethyl acetate layer was evaporated under reduced pressure to yield a residue (131 g).[2]
This crude extract was then subjected to repeated column chromatography on silica (B1680970) gel, using a gradient elution system of chloroform-acetone (from 10:0 to 0:10), followed by preparative thin-layer chromatography (pTLC) to yield pure this compound.[2]
Caption: Experimental Workflow for the Isolation of this compound.
Structural Elucidation
The chemical structure of the isolated this compound was determined using a combination of spectroscopic techniques.[1] This includes:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity and stereochemistry of the molecule.
Cytotoxicity Assay
The cytotoxic activity of this compound was evaluated against human cancer cell lines, including promyelocytic leukemia (HL-60) and lung adenocarcinoma (A-549) cells, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Cells were seeded in 96-well plates and incubated for 48 hours at 37°C with various concentrations of this compound (1.25, 2.5, 5.0, 10.0, and 25.0 µM). A solution of MTT (5 mg/mL in PBS) was then added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan (B1609692) crystals were dissolved in a lysis buffer (10% SDS-0.1 M HCl), and the absorbance was measured at 570 nm to determine cell viability.
Biological Activity and Putative Signaling Pathways
This compound has demonstrated significant cytotoxic effects against cancer cells. The reported IC₅₀ values highlight its potential as an anticancer agent.
Table 2: Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) | Source |
| HL-60 (Promyelocytic Leukemia) | 3.4 | [Bai et al., 2005] |
| A-549 (Lung Adenocarcinoma) | 18.8 | [Bai et al., 2005] |
While specific studies on the signaling pathways modulated by this compound are not yet available, its structural classification as an ent-kauranoid diterpenoid allows for informed hypotheses based on the known mechanisms of similar compounds isolated from Isodon species. These compounds are known to induce apoptosis and cell cycle arrest in cancer cells.
The proposed mechanism of action for ent-kauranoid diterpenoids often involves the intrinsic apoptotic pathway. This pathway is characterized by the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases. Furthermore, many diterpenoids from Isodon have been shown to inhibit the pro-inflammatory NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival.
Caption: Putative Signaling Pathway for this compound-Induced Apoptosis.
Disclaimer: The signaling pathway depicted in Figure 3 is a hypothetical model based on the known activities of structurally similar ent-kauranoid diterpenoids. Further research is required to elucidate the specific molecular targets and signaling cascades directly modulated by this compound.
Conclusion
This compound is a promising ent-kauranoid diterpenoid with demonstrated cytotoxic activity against cancer cell lines. This guide has provided a detailed overview of its chemical structure, methods for its isolation, and a summary of its biological effects. While the precise molecular mechanisms of this compound remain to be fully elucidated, its structural similarity to other bioactive diterpenoids suggests that it may induce apoptosis and inhibit pro-survival signaling pathways. Further investigation into the specific molecular targets of this compound is warranted to fully understand its therapeutic potential in drug development.
References
An In-depth Technical Guide to the Discovery, Natural Sourcing, and Biological Activity of Shikonin
Abstract: This technical guide provides a comprehensive overview of Shikonin, a potent naphthoquinone isolated from the roots of several species of the Boraginaceae family. This document details its discovery, natural sources, and various methodologies for its extraction and purification. Furthermore, it delves into the molecular mechanisms of its biological activity, with a particular focus on its anti-cancer properties through the modulation of the EGFR-NF-κB signaling pathway. Detailed experimental protocols for key biological assays and a summary of quantitative data are presented to facilitate further research and development.
A Note on "Shikokianin": Initial inquiries into "this compound" revealed ambiguity in the scientific literature, with conflicting reports on its chemical structure. To provide clear and actionable information, this guide focuses on the well-characterized and extensively studied compound, Shikonin. It is plausible that "this compound" may be a less common synonym or a related, but distinct, natural product.
Discovery and Natural Source of Shikonin
Shikonin is a naturally occurring naphthoquinone pigment that has been used for centuries in traditional medicine. It is the primary bioactive component responsible for the medicinal properties of "Zicao" or "gromwell," the dried root of Lithospermum erythrorhizon.[1][2]
Natural Sources: Shikonin and its derivatives are predominantly found in the roots of various plant species belonging to the Boraginaceae family. These include, but are not limited to:
Isolation and Purification of Shikonin
Several methods have been developed for the extraction and purification of Shikonin from its natural sources. The choice of method often depends on the desired yield and purity.
Table 1: Summary of Shikonin Isolation Methods
| Method | Plant Source | Solvents | Key Parameters | Yield | Purity | Reference |
| Solvent Extraction | Arnebia decumbens | n-hexane, methanol (B129727), petroleum ether | Dried, powdered roots; purification over silica (B1680970) gel with ethyl acetate (B1210297) and petroleum ether. | - | - | [3] |
| Ultrasound-Assisted Extraction | Arnebia euchroma | Ethanol (B145695) | 39°C; 93 W ultrasound power; 87 min extraction; 11:1 liquid-to-solid ratio. | 1.26% | - | |
| Chromatographic Separation | Lithospermum erythrorhizon | Hexane | - | 2% | - | |
| High-Speed Counter-Current Chromatography (HSCCC) | Alkanna tinctoria | - | - | - | > CC |
Experimental Protocol: Ultrasound-Assisted Extraction and HPLC Purification of Shikonin
This protocol describes a common method for the extraction and subsequent purification of Shikonin.
I. Extraction
-
Preparation of Plant Material: Air-dry the roots of Arnebia euchroma and grind them into a fine powder.
-
Ultrasonic Extraction:
-
Combine the powdered root material with 95% ethanol in a flask at a liquid-to-solid ratio of 11:1 (mL/g).
-
Place the flask in an ultrasonic water bath.
-
Set the temperature to 39°C and the ultrasound power to 93 W.
-
Extract for 87 minutes.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the solid residue from the ethanol extract.
-
Concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude Shikonin extract.
-
II. Purification by High-Performance Liquid Chromatography (HPLC)
-
Preparation of the Crude Extract: Dissolve the crude extract in the mobile phase to a suitable concentration.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water is commonly used. The specific gradient should be optimized based on the HPLC system and column.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength of 516 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the Shikonin peak.
-
Purity Analysis: Assess the purity of the collected fractions by analytical HPLC. Pool the high-purity fractions and evaporate the solvent to obtain pure Shikonin.
Logical Workflow for Shikonin Isolation and Purification
Caption: Workflow for the isolation and purification of Shikonin.
Biological Activity of Shikonin
Shikonin exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, and, most notably, anti-cancer effects.
Table 2: Summary of Quantitative Biological Activity Data for Shikonin
| Activity | Cell Line | Assay | Metric | Value | Reference |
| Cytotoxicity | A431 (Human Epidermoid Carcinoma) | MTT Assay | IC50 | Varies with time | |
| Cytotoxicity | H1975 (NSCLC) | - | - | - | |
| Apoptosis Induction | A375-S2 (Human Malignant Melanoma) | Caspase-9 Activation | - | - | |
| NF-κB Inhibition | A431 | NF-κB DNA-binding ELISA | - | Concentration-dependent decrease | |
| Proteasome Inhibition | PC-3 (Prostate Cancer) | Proteasome Activity Assay | Chymotrypsin-like activity inhibition | ~50% at 0.5h |
Experimental Protocols for Key Biological Assays
I. MTT Assay for Cell Viability
-
Cell Seeding: Seed cells (e.g., A431) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Shikonin for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
II. BrdU-ELISA for Cell Proliferation
-
Cell Seeding and Treatment: Seed and treat cells with Shikonin as described for the MTT assay.
-
BrdU Labeling: Two hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM.
-
Fixation and DNA Denaturation: After incubation, remove the labeling medium, and add 200 µL of FixDenat solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Remove the FixDenat solution and add 100 µL of anti-BrdU-POD antibody solution. Incubate for 90 minutes at room temperature.
-
Washing: Wash the wells three times with PBS.
-
Substrate Reaction: Add 100 µL of substrate solution to each well and incubate for 5-30 minutes, or until color development is sufficient.
-
Stop Reaction: Add 25 µL of 1 M H2SO4 to stop the reaction.
-
Absorbance Measurement: Measure the absorbance at 450 nm (with a reference wavelength of 690 nm).
III. Caspase Activation Assay (Colorimetric)
-
Cell Lysis: After treatment with Shikonin, lyse the cells using a supplied lysis buffer.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
IV. NF-κB p65 DNA-Binding Activity Assay (ELISA-based)
-
Nuclear Extract Preparation: After Shikonin treatment, prepare nuclear extracts from the cells using a nuclear extraction kit.
-
Binding Reaction: Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus site. Incubate for 1 hour.
-
Antibody Incubation: Add a primary antibody specific for the p65 subunit of NF-κB, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a colorimetric HRP substrate and incubate until sufficient color develops.
-
Stop Reaction and Measurement: Stop the reaction and measure the absorbance at 450 nm.
Shikonin's Mechanism of Action: The EGFR-NF-κB Signaling Pathway
A key mechanism underlying the anti-cancer effects of Shikonin is its ability to inhibit the Epidermal Growth Factor Receptor (EGFR) and the downstream Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is often constitutively active in cancer cells, promoting proliferation and survival.
Signaling Pathway Diagram:
Caption: Shikonin's inhibition of the EGFR-NF-κB signaling pathway.
Shikonin exerts its inhibitory effects at multiple points in this pathway:
-
Inhibition of EGFR Phosphorylation: Shikonin prevents the activation of EGFR, the initial step in the signaling cascade.
-
Inhibition of IKK Activity: By inhibiting IκB kinase (IKK), Shikonin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.
-
Prevention of NF-κB Translocation: As IκBα remains bound to the p65/p50 NF-κB complex in the cytoplasm, its translocation to the nucleus is blocked.
-
Downregulation of Target Genes: The prevention of NF-κB's nuclear activity leads to the downregulation of genes that promote cell proliferation and inhibit apoptosis.
Conclusion
Shikonin is a promising natural product with well-documented anti-cancer properties. Its mechanism of action, particularly the inhibition of the EGFR-NF-κB pathway, presents a compelling case for its further investigation as a therapeutic agent. This technical guide provides a foundational understanding of Shikonin, from its natural origins to its molecular interactions, and offers detailed protocols to aid researchers in their exploration of this potent compound. The continued study of Shikonin and its derivatives may lead to the development of novel and effective cancer therapies.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Alkannin/shikonin mixture from roots of Onosma echioides (L.) L.: extraction method study and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Isodon japonicus as a Source of Shikokianin: A Technical Guide for Researchers
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Shikokianin, an ent-kaurane diterpenoid, with a specific focus on its sourcing from Isodon japonicus. This document consolidates available data on its extraction, cytotoxicity, and putative mechanisms of action, aiming to serve as a valuable resource for researchers in oncology and natural product chemistry.
Introduction: The Botanical Source - Isodon japonicus
Isodon japonicus (Burm.f.) H.Hara, a perennial plant in the Lamiaceae family, is widely distributed across East Asia, including Japan, Korea, and China. Traditionally used in folk medicine for treating gastrointestinal issues and inflammatory conditions, this plant is a rich reservoir of bioactive diterpenoids. While extensively studied for compounds like oridonin (B1677485) and enmein, research has also confirmed the presence of this compound in its leaves, presenting an alternative source for this cytotoxic compound.
Extraction and Isolation of this compound from Isodon japonicus
The isolation of this compound from Isodon japonicus has been documented in peer-reviewed literature. The following protocol is a summary of the general methodology employed for the extraction and purification of ent-kaurane diterpenoids from this plant genus, with specific reference to the successful isolation of this compound.
General Experimental Protocol
A general workflow for the isolation of this compound is outlined below. It should be noted that specific yields of this compound from Isodon japonicus are not widely reported, and optimization of this protocol is likely necessary for maximizing recovery.
Caption: General workflow for the extraction and isolation of this compound.
Methodology Details:
-
Plant Material Preparation: The leaves of Isodon japonicus are collected, dried, and pulverized to a fine powder to increase the surface area for solvent extraction.
-
Extraction: The powdered plant material is typically extracted with a polar solvent such as 95% ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the bioactive compounds.
-
Concentration: The resulting ethanol extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A solvent gradient, commonly a mixture of chloroform (B151607) and methanol, is used to separate the compounds based on their polarity.
-
Fraction Analysis: The eluted fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions rich in this compound are pooled and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Biological Activity: Cytotoxicity of this compound
This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. The available data from a key study is summarized below.[1]
| Compound | Cell Line | IC50 (µM) |
| This compound | HL-60 (Human Promyelocytic Leukemia) | 3.4 |
| A-549 (Human Lung Carcinoma) | 18.8 | |
| Oridonin (Reference) | HL-60 | 4.6 |
| A-549 | 17.5 | |
| Lasiokaurin (Reference) | HL-60 | 2.0 |
| A-549 | 11.4 | |
| HO-8910 (Human Ovarian Cancer) | 17.9 |
Data sourced from Bai et al., 2005.[1]
Cytotoxicity Assay Protocol (MTT Assay)
The following is a generalized protocol for determining the cytotoxicity of a compound like this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity.
Caption: A typical workflow for an MTT-based cytotoxicity assay.
Methodology Details:
-
Cell Seeding: Cancer cells (e.g., A-549 or HL-60) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a set period, typically 24 to 72 hours, to allow the compound to exert its effects.
-
MTT Addition: Following incubation, the MTT reagent is added to each well.
-
Formazan Formation: The plates are incubated for a further 2-4 hours, during which mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Putative Signaling Pathway of this compound-Induced Apoptosis
While the precise signaling pathways modulated by this compound are not yet fully elucidated, its structural classification as an ent-kaurane diterpenoid and its demonstrated cytotoxic activity suggest a likely involvement in the induction of apoptosis. Based on the known mechanisms of similar compounds, a putative signaling pathway is proposed below. It is critical to note that this pathway is hypothetical and requires experimental validation for this compound.
Many ent-kaurane diterpenoids are known to induce apoptosis through the intrinsic mitochondrial pathway, often initiated by an increase in intracellular reactive oxygen species (ROS).
Caption: A putative signaling pathway for this compound-induced apoptosis.
Pathway Description:
-
Induction of Oxidative Stress: this compound may increase the intracellular levels of reactive oxygen species (ROS), leading to oxidative stress.
-
Mitochondrial Perturbation: The elevated ROS levels can disrupt mitochondrial membrane potential and function.
-
Regulation of Bcl-2 Family Proteins: This can lead to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2.
-
Cytochrome c Release: The activation of Bax promotes the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase.
-
Execution Phase: Caspase-9 subsequently activates effector caspases, such as caspase-3, which carry out the systematic degradation of cellular components, culminating in apoptosis.
Conclusion and Future Directions
The presence of this compound in Isodon japonicus presents a compelling case for further investigation into this plant as a viable source for this cytotoxic compound. The potent activity of this compound against leukemia and lung cancer cell lines underscores its potential as a lead compound in drug discovery.
Future research should focus on:
-
Optimizing the extraction and purification protocols to improve the yield of this compound from Isodon japonicus.
-
Elucidating the specific molecular targets and signaling pathways through which this compound exerts its cytotoxic effects.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.
This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
The intricate Dance of Molecules: An In-depth Technical Guide to the Biosynthesis of Ent-Kaurane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the biosynthetic pathway of ent-kaurane diterpenoids, a vast and structurally diverse class of natural products with a wide array of biological activities. This document details the core enzymatic reactions, provides quantitative data on key enzymes, outlines detailed experimental protocols, and visualizes the complex molecular processes involved.
The Core Biosynthetic Pathway: From Acyclic Precursor to Tetracyclic Scaffold
The journey to the complex tetracyclic structure of ent-kaurane diterpenoids begins with the universal C20 precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic ent-kaurane skeleton is a two-step cyclization process catalyzed by a pair of terpene synthases, followed by a series of oxidative modifications primarily mediated by cytochrome P450 monooxygenases.
Formation of ent-Copalyl Diphosphate (B83284) (CPP)
The first committed step is the protonation-initiated cyclization of the acyclic GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS) , also known as ent-kaurene (B36324) synthase A.[1] This enzyme directs the folding of the linear GGPP molecule to facilitate the formation of the first two rings of the future tetracyclic system. In higher plants, CPS enzymes are monofunctional, dedicated to this specific cyclization.[2] However, in some fungi and mosses, CPS activity is part of a bifunctional enzyme that also catalyzes the subsequent step.[2]
Genesis of the ent-Kaurane Skeleton
The bicyclic ent-CPP is then converted into the tetracyclic hydrocarbon, ent-kaurene , by the action of ent-kaurene synthase (KS) , also referred to as ent-kaurene synthase B.[1] This enzyme catalyzes a more complex intramolecular cyclization and rearrangement of ent-CPP to form the distinctive four-ring structure of the ent-kaurane skeleton.
Oxidation to ent-Kaurenoic Acid
Following the formation of the core hydrocarbon scaffold, the pathway proceeds with a series of oxidative modifications. The first three steps are catalyzed by a single cytochrome P450 enzyme, ent-kaurene oxidase (KO) .[3] This multifunctional enzyme sequentially oxidizes the C19 methyl group of ent-kaurene to a hydroxymethyl group (ent-kaurenol), then to an aldehyde (ent-kaurenal), and finally to a carboxylic acid, yielding ent-kaurenoic acid .
Diversification of the ent-Kaurane Scaffold
ent-Kaurenoic acid serves as a crucial branching point for the biosynthesis of a vast array of structurally diverse ent-kaurane diterpenoids, including the well-known gibberellin plant hormones. This diversification is primarily driven by the action of various cytochrome P450 monooxygenases (CYPs) and other modifying enzymes, which catalyze a wide range of reactions including hydroxylations, oxidations, and ring rearrangements. Fungal biotransformations have also been shown to produce a remarkable chemical diversity of ent-kaurane derivatives, mainly through hydroxylation at various carbon atoms.
The structural modifications can be broadly categorized, leading to seco-ent-kauranoids, C-20 oxygenated ent-kauranoids, C-20 non-oxygenated ent-kauranoids, and nor- or rearranged-ent-kauranoids. For instance, further oxidation of ent-kaurenoic acid by ent-kaurenoic acid oxidase (KAO), another CYP, is a key step in gibberellin biosynthesis. Other CYPs can introduce hydroxyl groups at various positions on the ent-kaurane ring, leading to a vast array of bioactive compounds.
References
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 3. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Shikokianin: A Technical Overview of its Molecular Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shikokianin, a notable ent-kaurane diterpenoid, has garnered scientific interest for its cytotoxic properties against various cancer cell lines. This document provides a concise technical overview of its fundamental molecular characteristics and available biological data. It is intended to serve as a foundational resource for researchers and professionals in the fields of oncology, natural product chemistry, and drug development.
Molecular Profile
This compound is a tetracyclic diterpenoid characterized by the ent-kaurane skeleton. Its chemical identity is defined by the following properties:
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂O₈ | [1][2] |
| Molecular Weight | 448.5 g/mol | [1][2] |
Biological Activity: Cytotoxicity
Research has demonstrated the cytotoxic potential of this compound against human cancer cell lines. Specifically, its inhibitory effects on the human leukemia cell line (HL-60) and the human lung adenocarcinoma cell line (A-549) have been quantified.
| Cell Line | IC₅₀ (µM) |
| HL-60 | 3.4 |
| A-549 | 18.8 |
Experimental Protocols
The following methodology outlines the protocol used to determine the cytotoxic activity of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC₅₀).
Materials:
-
Human leukemia (HL-60) and human lung adenocarcinoma (A-549) cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Following incubation, the culture medium was replaced with fresh medium containing various concentrations of this compound. A control group was treated with DMSO at the same final concentration as the experimental wells.
-
Incubation: The plates were incubated for an additional 48 hours under the same conditions.
-
MTT Addition: After the treatment period, MTT solution was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The supernatant was removed, and DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC₅₀ value was calculated from the dose-response curve.
Signaling Pathways and Mechanism of Action
As of the latest available data, specific signaling pathways modulated by this compound have not been extensively elucidated in the scientific literature. General studies on the broader class of ent-kaurane diterpenoids suggest that their anticancer effects are often mediated through the induction of apoptosis, cell cycle arrest, and autophagy. Key molecular targets in these pathways include proteins from the BCL-2 family (Bcl-2, Bax), caspases, cyclins, and cyclin-dependent kinases (CDKs). However, further research is required to determine the precise molecular mechanisms and signaling cascades specifically affected by this compound.
Logical Workflow for Cytotoxicity Evaluation
The following diagram illustrates the logical workflow for assessing the cytotoxic effects of a compound like this compound.
Future Directions
To advance the understanding of this compound as a potential therapeutic agent, future research should focus on:
-
Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets of this compound in cancer cells.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound.
References
An In-depth Technical Guide to the Spectroscopic Data of Shikonin and Related Compounds
This guide provides a comprehensive overview of the spectroscopic data for Shikonin (B1681659), a naturally occurring naphthoquinone pigment, and its related compounds. It is intended for researchers, scientists, and drug development professionals working with these bioactive molecules. This document presents Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and visualizes the biosynthetic pathway of Shikonin.
Spectroscopic Data
The structural elucidation of Shikonin and its derivatives relies heavily on NMR and MS techniques. The following tables summarize the key spectroscopic data for Shikonin, its common derivatives Acetylshikonin (B600194) and Deoxyshikonin (B1670263), and its biosynthetic precursor, Shikimic Acid.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| Shikonin | - | Data for specific proton assignments can be found in various research articles. A general ¹H-NMR spectrum of Shikonin has been reported.[1] |
| Acetylshikonin | - | The ¹H NMR spectrum of pure acetylshikonin has been characterized.[2] |
| Deoxyshikonin | - | ¹H NMR spectral data is available and has been used for its identification.[3] |
| Shikimic Acid | D₂O | 6.70 (m, 1H), 4.30 (m, 1H), 3.93 (m, 1H), 3.67 (dd, J = 8.4, 4.5 Hz, 1H), 2.64 (dd, J = 18.0, 4.8 Hz, 1H), 2.12 (dd, J = 18.0, 6.3 Hz, 1H)[4] |
| Shikimic Acid | DMSO | Specific assignments are available in published literature.[5] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| Shikonin | - | The ¹³C-NMR spectra of shikonin and its derivatives have been studied to confirm their 2-substituted 5,8-dihydroxy-1,4-naphthoquinone (B181067) structure.[6] |
| Acetylshikonin | - | ¹³C NMR data for Acetylshikonin is available in public databases such as PubChem.[7] |
| Deoxyshikonin | - | The ¹³C NMR chromatograms of deoxyshikonin have been reported.[3] |
| Shikimic Acid | D₂O | 170.1, 137.1, 129.8, 75.1, 66.5, 65.8, 30.4[4] |
| Shikimic Acid | D₂O | 178.09, 138.72, 133.22, 74.76, 69.54, 69.01, 35.39[8] |
Table 3: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | Observed m/z |
| Shikonin | Positive Ion Mode | ~287[9] |
| Acetylshikonin | - | Data is available from various spectroscopic techniques including mass spectroscopy.[9] |
| Deoxyshikonin | GC-MS | Molecular Weight: 272.29 g/mol [10] |
| Shikimic Acid | ESI-MS (Negative) | 477.0677[5] |
Experimental Protocols
The following protocols are generalized procedures for the NMR and MS analysis of naphthoquinones like Shikonin and its derivatives.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[11]
-
Sample Preparation:
-
Weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR).[12]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[11][12]
-
Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.[12]
-
-
Instrument Setup and Data Acquisition:
-
The analysis is typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).[11]
-
The instrument is tuned and shimmed for the specific sample to maximize the homogeneity of the magnetic field.[11]
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. To improve the signal-to-noise ratio, 8 to 16 scans are typically co-added.[11]
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (hundreds to thousands) and a longer relaxation delay are often necessary.[11]
-
2D NMR Experiments: For unambiguous assignment of protons and carbons, various 2D NMR experiments can be performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[13]
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).
-
Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.[12]
-
2.2 Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z).[11]
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.
-
-
Instrumentation and Data Acquisition:
-
Various mass spectrometry techniques can be employed, including Electrospray Ionization (ESI), and Gas Chromatography-Mass Spectrometry (GC-MS).
-
For ESI-MS, the sample solution is infused into the ion source.
-
For GC-MS, the sample is first vaporized and separated on a gas chromatography column before entering the mass spectrometer.
-
The mass spectrometer is calibrated using a standard of known masses.
-
Data is acquired over a specific m/z range. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for elemental composition determination.
-
-
Data Analysis:
-
The resulting mass spectrum is analyzed to identify the molecular ion peak ([M]+, [M+H]+, or [M-H]-).
-
The fragmentation pattern can provide additional structural information.
-
Shikonin Biosynthesis Pathway
Shikonin is biosynthesized from two main precursors: p-hydroxybenzoic acid (PHB) derived from the phenylpropanoid pathway, and geranyl pyrophosphate (GPP) from the mevalonate (B85504) (MVA) pathway.[14][15][16] The key steps of this pathway are visualized in the diagram below.
Caption: Biosynthetic pathway of Shikonin and Acetylshikonin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinones and Related Compounds in Higher Plants. XXI. New Findings on the Proton and Carbon-13 Nuclear Magnetic Resonance Spectra of Shikonin [jstage.jst.go.jp]
- 7. Acetylshikonin | C18H18O6 | CID 479501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bmse000114 Shikimic Acid at BMRB [bmrb.io]
- 9. researchgate.net [researchgate.net]
- 10. Deoxyshikonin | C16H16O4 | CID 98914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Integrative analysis of the shikonin metabolic network identifies new gene connections and reveals evolutionary insight into shikonin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activities of Shikokianin: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
Shikokianin, a naphthoquinone compound also widely known as Shikonin (B1681659), is a potent bioactive molecule isolated from the root of Lithospermum erythrorhizon. It has garnered significant scientific interest due to its diverse pharmacological activities, primarily its robust anticancer and anti-inflammatory properties. This document provides an in-depth technical overview of the known biological activities of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these functions. Quantitative data are presented in tabular format for ease of comparison, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Anticancer Activity
This compound exhibits significant cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Its anticancer mechanisms are multifaceted, involving the induction of various forms of programmed cell death, cell cycle arrest, and inhibition of metastasis.
Induction of Programmed Cell Death
This compound is a potent inducer of apoptosis, a primary mechanism of its anticancer efficacy.[1] Studies have shown that it can trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways.[2] This is often mediated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades.[1] Furthermore, this compound has been observed to induce other forms of programmed cell death, including necroptosis, ferroptosis, and pyroptosis, in various cancer models.
Cell Cycle Arrest
This compound can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, it has been shown to cause G2/M phase arrest in some cancer cell lines.[3] This effect is often associated with the modulation of key cell cycle regulatory proteins.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic efficacy of this compound against various cancer cell lines has been quantified using IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A549 | Lung Adenocarcinoma | ~1-2 | 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1-2 | 48 |
| PANC-1 | Pancreatic Cancer | ~1-2 | 48 |
| U2OS | Osteosarcoma | ~1-2 | 48 |
| H22 | Murine Hepatoma | 8-16 (for 51-56% apoptosis) | Not Specified |
| SW480 | Colon Cancer | ~5 (for significant growth suppression) | 24 |
| SMMC-7721 | Human Hepatocellular Carcinoma | 1-4 (dose-dependent apoptosis) | 12-48 |
Note: IC50 values can vary depending on the specific experimental conditions.
Anti-inflammatory Activity
This compound possesses potent anti-inflammatory properties, which are attributed to its ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.
Inhibition of Pro-inflammatory Cytokines
This compound has been shown to inhibit the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It can selectively inhibit the expression of TNF-α at the level of pre-mRNA splicing.[4]
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. This compound can also modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in inflammatory responses.
Quantitative Data: Anti-inflammatory Effects
| Target | Model System | Effect | Concentration/Dose |
| TNF-α | LPS-stimulated human primary monocytes and THP-1 cells | Inhibition of expression via pre-mRNA splicing blockade | Non-cytotoxic doses |
| IL-6 | Macrophage-like THP-1 cells | IC50 of 0.8 µM for inhibition of production (by Javamide-II, for context) | 0.2–40 µM |
| Auricle Swelling | Xylene-induced mouse model | Dose-dependent inhibition | Not specified |
| Capillary Permeability | Acetic acid-induced mouse model | Dose-dependent inhibition | Not specified |
Note: Quantitative data for the direct inhibition of inflammatory markers by this compound can be variable and study-dependent.
Signaling Pathways Modulated by this compound
This compound exerts its biological activities by targeting key nodes in several critical signaling pathways.
NF-κB Signaling Pathway
This compound is a well-documented inhibitor of the NF-κB pathway. It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation and transcriptional activity of NF-κB. This leads to the downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines and survival proteins.
Caption: this compound's inhibition of the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
This compound has been shown to modulate the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and migration. In some cancer cells, this compound can increase the levels of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[5] This leads to the inhibition of Akt phosphorylation and downstream signaling, ultimately promoting apoptosis.
Caption: this compound's modulation of the PI3K/Akt signaling pathway.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the biological activities of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., SW480) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Seed cells (e.g., A549) in a 6-well plate and treat with the desired concentration of this compound (e.g., 5 µM) for a specified time (e.g., 24 hours).[3]
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[3]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Western Blot Analysis for NF-κB Pathway
This technique is used to measure the protein levels and phosphorylation status of key components of the NF-κB pathway.
-
Cell Lysis and Protein Extraction: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of IκBα and p65, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Conclusion and Future Directions
This compound is a promising natural compound with well-documented anticancer and anti-inflammatory activities. Its mechanisms of action are complex and involve the modulation of multiple key signaling pathways, including NF-κB and PI3K/Akt. The data and protocols presented in this guide provide a solid foundation for researchers interested in further exploring the therapeutic potential of this compound. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the development of novel drug delivery systems to enhance its bioavailability and clinical applicability. Further investigation into its specific molecular targets will also be crucial for the rational design of this compound-based therapies.
References
- 1. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin Exerts Antitumor Activity via Proteasome Inhibition and Cell Death Induction in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of tumor necrosis factor-alpha through selective blockade of Pre-mRNA splicing by shikonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Critical Role of PTEN/PI3K/AKT Signaling Pathway in Shikonin-Induced Apoptosis and Proliferation Inhibition of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Shikokianin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action of Shikokianin in cancer cells is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the activities of closely related ent-kaurane diterpenoids isolated from the same plant genus, Rabdosia. The information presented herein serves as a foundational resource to guide future research and drug development efforts targeting this compound and its derivatives.
Introduction
This compound is an ent-kaurane diterpenoid isolated from Rabdosia shikokiana. This class of natural products has garnered significant attention for its potent anticancer activities. Extensive research on related compounds from Rabdosia species, such as Oridonin, has revealed a multi-faceted mechanism of action against cancer cells, primarily centered on the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key intracellular signaling pathways that govern cancer cell proliferation and survival. This technical guide synthesizes the current understanding of the probable anticancer mechanisms of this compound by drawing parallels with its chemical relatives.
Core Anticancer Mechanisms
The anticancer effects of ent-kaurane diterpenoids from Rabdosia species are primarily attributed to three interconnected cellular processes:
-
Induction of Apoptosis: These compounds trigger a cascade of molecular events that lead to controlled cancer cell death.
-
Cell Cycle Arrest: They halt the progression of the cell division cycle, thereby inhibiting tumor growth.
-
Modulation of Signaling Pathways: They interfere with critical signaling networks that are often dysregulated in cancer.
Data Presentation: Cytotoxicity of Rabdosia Diterpenoids
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Oridonin | SMMC-7721 | Hepatocellular Carcinoma | 4.81 |
| A-549 | Lung Adenocarcinoma | 3.52 | |
| H-1299 | Non-small Cell Lung Cancer | - | |
| SW-480 | Colon Adenocarcinoma | - | |
| Ponicidin | SMMC-7721 | Hepatocellular Carcinoma | - |
| A-549 | Lung Adenocarcinoma | - | |
| H-1299 | Non-small Cell Lung Cancer | - | |
| SW-480 | Colon Adenocarcinoma | - |
Note: '-' indicates data not specified in the cited sources. The cytotoxic activity of compounds can vary between cell lines and experimental conditions.
Signaling Pathways Modulated by Rabdosia Diterpenoids
Ent-kaurane diterpenoids from Rabdosia species have been shown to exert their anticancer effects by modulating several key signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Rabdosia diterpenoids have been shown to inhibit this pathway at multiple levels.[1]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Rabdosia diterpenoids can modulate the activity of key kinases within this pathway, such as ERK, JNK, and p38, to induce apoptosis.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the anticancer activity of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
This compound (or related compound)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.
References
Preliminary Cytotoxicity Profile of Shikonin: A Technical Overview
Disclaimer: This document provides a summary of preliminary cytotoxicity data for Shikonin . The initial request for "Shikokianin" yielded limited information, suggesting a potential misspelling or reference to a less-studied compound. The vast majority of available scientific literature focuses on Shikonin, a structurally distinct naphthoquinone. This guide proceeds under the assumption that the intended subject of inquiry is Shikonin, a well-documented cytotoxic agent.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of Shikonin's cytotoxic properties, the experimental protocols used to assess them, and the molecular pathways implicated in its mechanism of action.
Quantitative Cytotoxicity Data
Shikonin has demonstrated potent cytotoxic effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, have been determined in numerous studies. The following tables summarize the reported IC50 values for Shikonin in various human cancer cell lines.
Table 1: IC50 Values of Shikonin in Hematological Malignancies
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| BCL1 | B-cell lymphoma | 24 | Not specified, but effective in low concentrations |
| JVM-13 | B-cell prolymphocytic leukemia | 24 | Not specified, but effective in low concentrations |
| P388 | Murine leukemia | Not specified | 12.5 |
Table 2: IC50 Values of Shikonin in Solid Tumors
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A375SM | Melanoma | 24 | Not specified, dose-dependent inhibition observed |
| Cal78 | Chondrosarcoma | 24 | 1.5 |
| SW-1353 | Chondrosarcoma | 24 | 1.1 |
| PC-3 | Prostate Cancer | 72 | 0.37 |
| DU145 | Prostate Cancer | 72 | 0.37 |
| LNCaP (DX-resistant) | Prostate Cancer | 72 | 0.32 |
| 22Rv1 | Prostate Cancer | 72 | 1.05 - 1.12 |
| A549 | Lung Cancer | 48 | ~1-2 |
| HCT116 | Colon Cancer | 48 | ~1-2 |
| HepG2 | Liver Cancer | 48 | ~1-2 |
| MCF-7 | Breast Cancer | 48 | ~1-2 |
| Eca109 | Esophageal Squamous Carcinoma | 24 | 19.9[1] |
Experimental Protocols
The most common method to evaluate the cytotoxicity of Shikonin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
1. Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.
2. Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Shikonin stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
3. Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Shikonin in complete culture medium from the stock solution. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of Shikonin. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Shikonin) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of Shikonin and fitting the data to a dose-response curve.
Signaling Pathways and Molecular Mechanisms
Shikonin induces cytotoxicity in cancer cells primarily through the induction of apoptosis. This programmed cell death is mediated by complex signaling cascades, with the MAPK (Mitogen-Activated Protein Kinase) and PI3K/AKT (Phosphatidylinositol 3-kinase/Protein Kinase B) pathways playing central roles.
Shikonin-Induced Apoptosis via MAPK and PI3K/AKT Pathways
Shikonin has been shown to modulate the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways. The activation of JNK and p38, and in some cases ERK, within the MAPK pathway, along with the inhibition of the pro-survival PI3K/AKT pathway, leads to a cascade of events culminating in apoptosis.[2][3][4][5][6][7] This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, caspase activation, and ultimately, cell death.
Experimental Workflow for Assessing Cytotoxicity
The overall process for determining the cytotoxic effects of a compound like Shikonin involves a series of sequential steps, from initial cell culture to final data analysis.
References
- 1. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation [jcancer.org]
- 2. mdpi.com [mdpi.com]
- 3. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Critical Role of PTEN/PI3K/AKT Signaling Pathway in Shikonin-Induced Apoptosis and Proliferation Inhibition of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shikonin inhibits proliferation, migration, invasion and promotes apoptosis in NCI-N87 cells via inhibition of PI3K/AKT signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shikonin derivatives cause apoptosis and cell cycle arrest in human chondrosarcoma cells via death receptors and MAPK regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Therapeutic Potential of Shikokianin (Shikonin): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shikokianin, more commonly known as Shikonin, is a potent naphthoquinone isolated from the dried roots of Lithospermum erythrorhizon. With a rich history in traditional medicine, Shikonin has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the in vitro studies investigating the anti-cancer and anti-inflammatory properties of Shikonin, with a focus on its molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Quantitative Data: Cytotoxicity of Shikonin in Cancer Cell Lines
Shikonin has demonstrated significant cytotoxic effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. These values have been compiled from various in vitro studies and highlight the dose-dependent and time-dependent efficacy of Shikonin.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Cancer | 48 | ~2.5-5 |
| MCF-7 | Breast Cancer | 24 | 7.4 ± 0.4 |
| 48 | 6.3 ± 0.6 | ||
| 72 | 3.9 ± 0.5[1] | ||
| HeLa | Cervical Cancer | 24 | 1.3 - 18.5[2] |
| HepG2 | Liver Cancer | 24 | 1.3 - 18.5[2] |
| BGC | Gastric Cancer | 24 | 1.3 - 18.5[2] |
| 4T1 | Breast Cancer | 48 | 0.386 (µg/mL)[3] |
| PC3 | Prostate Cancer | 72 | 0.37[4] |
| DU145 | Prostate Cancer | 72 | 0.37[4] |
| LNCaP (Docetaxel-resistant) | Prostate Cancer | 72 | 0.32[4] |
| 22Rv1 | Prostate Cancer | 72 | 1.05[4] |
| SW620 | Colorectal Cancer | 24 | 3-6 |
| HCT116 | Colorectal Cancer | 24 | 3-6 |
| QBC939 | Cholangiocarcinoma | 24 | 4.43 |
| 48 | 3.39[5] | ||
| 72 | 2.20[5] |
Experimental Protocols
This section details the methodologies for key in vitro experiments commonly employed to evaluate the biological activities of Shikonin.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Procedure:
-
Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[6]
-
Treat the cells with various concentrations of Shikonin (e.g., 0, 2.5, 5, 10, 20, 40 µM) and incubate for the desired time periods (e.g., 24, 48, or 72 hours).[6]
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is utilized to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of Shikonin for a specified duration.
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour.
-
Western Blot Analysis
Western blotting is employed to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by Shikonin.
-
Procedure:
-
Lyse Shikonin-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Determine the protein concentration of the lysates using a suitable method, such as the BCA protein assay.[6]
-
Separate equal amounts of protein (typically 20-30 µg) on an SDS-PAGE gel.[6]
-
Transfer the separated proteins to a PVDF membrane.[6]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C. Examples of relevant primary antibodies include those for p-ERK, p-JNK, p-p38, Bax, Bcl-2, cleaved PARP, NF-κB p65, p-IκBα, and a loading control like β-actin.[6]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
The generation of intracellular ROS is a key mechanism of Shikonin-induced apoptosis. The following protocol describes a common method for its detection.
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with Shikonin at the desired concentrations and for the specified time.
-
In the final 30 minutes of treatment, add a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to the culture medium.
-
Following incubation, wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates a higher level of intracellular ROS.
-
Signaling Pathways and Mechanisms of Action
In vitro studies have elucidated several key signaling pathways through which Shikonin exerts its therapeutic effects.
Pro-Apoptotic Signaling Pathway
Shikonin is a potent inducer of apoptosis in cancer cells, primarily through the generation of reactive oxygen species (ROS). This leads to mitochondrial dysfunction and the activation of downstream signaling cascades.
The diagram above illustrates that Shikonin treatment leads to an increase in intracellular ROS. This oxidative stress targets the mitochondria, leading to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This imbalance disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to apoptosis. The MAPK pathway (p38, JNK, and ERK) is also activated by ROS and contributes to the regulation of Bax and Bcl-2.
Anti-Inflammatory Signaling Pathway
Shikonin exhibits significant anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.
As depicted, inflammatory stimuli typically lead to the phosphorylation of IκBα, which is then targeted for degradation by the proteasome. This degradation releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. Shikonin has been shown to inhibit the proteasome, thereby preventing the degradation of p-IκBα.[7][8] This results in the sequestration of NF-κB in the cytoplasm, blocking its nuclear translocation and subsequent pro-inflammatory gene expression.[7][8]
Conclusion
The in vitro evidence strongly supports the potential of Shikonin as a therapeutic agent for cancer and inflammatory diseases. Its ability to induce apoptosis in a variety of cancer cell lines and to suppress key inflammatory pathways highlights its multifaceted pharmacological profile. This technical guide provides a foundational understanding of the in vitro activities of Shikonin, offering valuable insights and methodologies for researchers dedicated to advancing novel therapeutic strategies. Further investigation into the specific molecular targets and the development of targeted delivery systems will be crucial in translating the promising in vitro findings of Shikonin into clinical applications.
References
- 1. Shikonin induces apoptosis and autophagy via downregulation of pyrroline-5-carboxylate reductase1 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin Promotes Skin Cell Proliferation and Inhibits Nuclear Factor-κB Translocation via Proteasome Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin causes cell-cycle arrest and induces apoptosis by regulating the EGFR–NF-κB signalling pathway in human epidermoid carcinoma A431 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shikonin protects against lipopolysaccharide‐induced inflammation and apoptosis in human nucleus pulposus cells through the nuclear factor‐kappa B pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shikonin Inhibits Cholangiocarcinoma Cell Line QBC939 by Regulating Apoptosis, Proliferation, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Shikokianin: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shikokianin, a naturally occurring naphthoquinone pigment isolated from the root of Lithospermum erythrorhizon, has garnered significant scientific interest for its diverse and potent pharmacological activities. Preclinical studies have demonstrated its potential as a therapeutic agent in a range of diseases, most notably in oncology and inflammatory conditions. This document provides an in-depth technical overview of the current understanding of this compound's therapeutic capabilities, focusing on its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation. The intricate signaling pathways modulated by this compound are also visualized to facilitate a deeper understanding of its molecular interactions.
Introduction
This compound and its derivatives have a long history of use in traditional Chinese medicine for treating various ailments.[1][2] Modern scientific investigation has begun to elucidate the molecular basis for these therapeutic effects, revealing a compound with a multifaceted mechanism of action.[3] This guide aims to consolidate the existing preclinical data on this compound, presenting it in a structured and accessible format for researchers and drug development professionals. The primary focus will be on its anticancer and anti-inflammatory properties, which are the most extensively studied areas of its therapeutic potential.
Anticancer Potential
This compound exhibits potent cytotoxic effects against a wide array of cancer cell lines, including those known for multidrug resistance.[4] Its anticancer activity is attributed to its ability to induce various forms of programmed cell death, inhibit cell proliferation and metastasis, and modulate key signaling pathways involved in tumorigenesis.
Induction of Programmed Cell Death
This compound has been shown to induce apoptosis, necroptosis, and autophagy in cancer cells.[5] A primary mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and DNA damage, ultimately triggering the intrinsic apoptotic pathway.
Inhibition of Proliferation and Metastasis
This compound can arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. Furthermore, it has been observed to suppress the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis, by modulating the expression of key markers like E-cadherin and N-cadherin.
Quantitative Data: In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by MTT assays.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Lung Adenocarcinoma | ~1-2 | 48 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1-2 | 48 | |
| PANC-1 | Pancreatic Cancer | ~1-2 | 48 | |
| U2OS | Osteosarcoma | ~1-2 | 48 | |
| A375SM | Melanoma | Dose-dependent inhibition | 24 | |
| 4T1 | Breast Cancer | 0.386 (µg/mL) | 48 | |
| SCC9 | Oral Cancer | 0.5 | Not Specified | |
| H357 | Oral Cancer | 1.25 | Not Specified | |
| PC3 (parental) | Prostate Cancer | 0.37 | 72 | |
| DU145 (parental) | Prostate Cancer | 0.37 | 72 | |
| LNCaP (DX-resistant) | Prostate Cancer | 0.32 | 72 | |
| 22Rv1 (parental) | Prostate Cancer | 1.05 | 72 | |
| Caki-1 | Renal Cancer | 4-8 (dose-dependent reduction in viability) | 24 | |
| ACHN | Renal Cancer | 4-8 (dose-dependent reduction in viability) | 24 | |
| H1299 | Non-Small-Cell Lung Cancer | Dose-dependent inhibition | 48 |
Anti-inflammatory Potential
This compound demonstrates significant anti-inflammatory effects in various preclinical models. Its mechanism of action in inflammation primarily involves the inhibition of pro-inflammatory signaling pathways and the suppression of inflammatory mediator production.
Modulation of Inflammatory Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a key aspect of this compound's anti-inflammatory activity. This compound has been shown to prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB. Additionally, it modulates the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.
Suppression of Pro-inflammatory Mediators
This compound treatment leads to a significant reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). It also inhibits the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Quantitative Data: Anti-inflammatory Effects
The following table summarizes the quantitative data on the anti-inflammatory effects of this compound.
| Model System | Parameter Measured | Effect of this compound | Concentration/Dose | Reference |
| LPS-induced murine model of acute lung injury | TNF-α, IL-6, IL-1β in BALF | Significant reduction | Not Specified | |
| Rat model of osteoarthritis | IL-1β, TNF-α, iNOS levels | Significant inhibition | 10 mg/kg/day | |
| Xylene-induced ear edema in mice | Ear swelling rate | Dose-dependent suppression (20 mg/kg showed highest inhibition) | 10 and 20 mg/kg | |
| LPS-induced RAW264.7 macrophages | TNF-α expression | Significant attenuation | 0.5 and 1.0 µM | |
| Phagocyte NADPH oxidase (Nox2) | Nox2 activity | Inhibition (IC50: 1.1 µM) | > 0.1 µM |
Key Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are underpinned by its ability to modulate multiple intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved in its anticancer and anti-inflammatory activities.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]
- 4. Shikonin Reduces Growth of Docetaxel-Resistant Prostate Cancer Cells Mainly through Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comprehensive Review of Isodon Diterpenoids: From Phytochemistry to Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
The genus Isodon, a prominent member of the Lamiaceae family, has garnered significant attention in the scientific community for its rich diversity of diterpenoids. These natural products, particularly the ent-kaurane type, have demonstrated a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, antibacterial, and antiviral properties. This guide provides a comprehensive overview of the current state of research on Isodon diterpenoids, focusing on their chemical structures, biological activities, and the experimental methodologies employed in their investigation.
Quantitative Bioactivity Data of Isodon Diterpenoids
The cytotoxic activity of Isodon diterpenoids is a major focus of research, with numerous compounds exhibiting potent effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity. Table 1 summarizes the IC50 values for several representative Isodon diterpenoids against various human cancer cell lines.
| Compound | Diterpenoid Type | Cell Line | IC50 (µM) | Reference |
| Oridonin | ent-kaurane | HeLa (Cervical Cancer) | 2.5 | |
| A549 (Lung Cancer) | 4.1 | |||
| SMMC-7721 (Hepatoma) | 3.2 | |||
| Ponicidin | ent-kaurane | MCF-7 (Breast Cancer) | 5.8 | |
| HCT-116 (Colon Cancer) | 7.2 | |||
| Eriocalyxin B | ent-kaurane | HL-60 (Leukemia) | 0.9 | |
| Jurkat (T-cell Leukemia) | 1.5 | |||
| Longikaurin E | ent-kaurane | PC-3 (Prostate Cancer) | 6.3 | |
| DU145 (Prostate Cancer) | 8.1 |
Table 1: Cytotoxic Activity (IC50) of Selected Isodon Diterpenoids
Key Experimental Protocols
The evaluation of the biological activity of Isodon diterpenoids relies on a variety of standardized experimental protocols. The following sections detail the methodologies for commonly performed assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Test compound (Isodon diterpenoid)
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample. This technique is often employed to investigate the mechanism of action of Isodon diterpenoids, for example, by examining their effect on the expression of proteins involved in apoptosis or cell cycle regulation.
Materials:
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and untreated cells with RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The biological effects of Isodon diterpenoids are mediated through their interaction with various cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their complex mechanisms of action.
Caption: Workflow for Isodon Diterpenoid Bioactivity Screening.
The diagram above illustrates the typical workflow for identifying and characterizing bioactive diterpenoids from Isodon species. The process begins with the extraction and isolation of compounds from the plant material, followed by structural elucidation using spectroscopic techniques. Pure compounds are then screened for biological activity using in vitro assays. Active compounds are selected for further mechanistic and in vivo studies.
Methodological & Application
Application Notes and Protocols for the Isolation of Shikokianin from Isodon Species
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the isolation of Shikokianin, an ent-kaurane diterpenoid, from plants of the Isodon genus. While specific protocols for this compound are not extensively detailed in publicly available literature, this document outlines a generalized and effective procedure based on established methods for isolating structurally similar compounds from various Isodon species.
Isodon species are a rich source of bioactive diterpenoids, which have garnered significant attention for their potential as anti-cancer drug candidates. The isolation and purification of these compounds are critical steps for further pharmacological and clinical studies. The following protocols are designed to provide a comprehensive guide for the successful extraction and purification of this compound and other related ent-kaurane diterpenoids.
I. General Extraction and Fractionation Protocol
This protocol describes a common method for the initial extraction and fractionation of diterpenoids from dried Isodon plant material.
1. Plant Material Preparation:
-
The aerial parts (leaves and stems) of the selected Isodon species are collected and air-dried at room temperature.
-
The dried plant material is then ground into a fine powder to increase the surface area for efficient solvent extraction.
2. Solvent Extraction:
-
The powdered plant material is typically extracted with a polar solvent to isolate a broad range of compounds, including diterpenoids.
-
A common method involves maceration or ultrasonic extraction with 95% ethanol (B145695) or methanol (B129727) at room temperature. This process is usually repeated three times to ensure maximum extraction efficiency.
-
The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Liquid-Liquid Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.
-
A typical partitioning scheme involves successive extractions with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
The ethyl acetate fraction is often enriched with diterpenoids and is therefore selected for further purification.[1]
II. Chromatographic Purification Protocols
The ethyl acetate fraction is subjected to various chromatographic techniques to isolate individual compounds.
Protocol A: Silica Gel Column Chromatography
This is a standard and widely used method for the separation of diterpenoids.
-
Stationary Phase: Silica gel (200-300 mesh) is used to pack the column.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient involves a mixture of chloroform (B151607) and methanol, starting from 100% chloroform and gradually increasing the methanol concentration.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compounds.
-
Further Purification: Fractions containing compounds of interest are often combined and subjected to repeated column chromatography with different solvent systems (e.g., petroleum ether-acetone) or further purified using other techniques like Sephadex LH-20 chromatography or preparative HPLC.
Protocol B: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective liquid-liquid partition chromatography technique for the separation and purification of natural products.[1][2]
-
Two-Phase Solvent System: The selection of a suitable two-phase solvent system is crucial for successful separation. A commonly used system for diterpenoids like Oridonin (B1677485) is composed of n-hexane-ethyl acetate-methanol-water.[1][2] The optimal ratio is determined through preliminary experiments. For instance, a ratio of 2.8:5:2.8:5 (v/v/v/v) has been successfully used.[1][2]
-
Procedure:
-
The selected solvent system is thoroughly mixed and allowed to equilibrate and separate into two phases.
-
The HSCCC instrument is filled with the stationary phase (the upper or lower phase, depending on the specific setup).
-
The crude extract, dissolved in a small volume of the solvent mixture, is injected into the column.
-
The mobile phase is then pumped through the column at a specific flow rate, and the effluent is collected in fractions.
-
-
Analysis: The collected fractions are analyzed by HPLC to determine the purity of the isolated compounds.
III. Quantitative Data Summary
The following table summarizes typical yields and purity obtained for ent-kaurane diterpenoids from Isodon species using the described methods. Note that these values can vary depending on the plant species, collection time, and specific experimental conditions.
| Compound | Plant Source | Extraction Method | Purification Method | Yield | Purity | Reference |
| Oridonin | Isodon rubescens | Ultrasonic extraction with methanol | HSCCC | 40.6 mg from 100 mg crude extract | 97.8% | [1] |
| Glaucocalyxin H | Isodon japonica var. glaucocalyx | Not specified | Spectroscopic analysis | Not specified | Not specified | [3] |
| Minheryins A-G | Isodon henryi | Chromatographic fractionation | Spectroscopic analysis | Not specified | Not specified | [4] |
IV. Visualized Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Isodon species.
Caption: General workflow for this compound isolation.
V. Concluding Remarks
The protocols outlined in this document provide a robust framework for the isolation and purification of this compound and other bioactive ent-kaurane diterpenoids from Isodon species. The successful isolation of these compounds is a crucial first step in the drug discovery and development pipeline, enabling detailed investigation of their therapeutic potential. Researchers are encouraged to optimize these general methods based on the specific Isodon species and the target compound's physicochemical properties.
References
- 1. Isolation and Purification of Oridonin from the Whole Plant of Isodon rubescens by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and purification of oridonin from the whole plant of Isodon rubescens by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, structural elucidation, and cytotoxicity of three new ent-kaurane diterpenoids from Isodon japonica var. glaucocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic ent-kaurane diterpenoids from Isodon henryi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Shikokianin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shikokianin is a kaurane-type diterpenoid isolated from medicinal plants of the Rabdosia genus, notably Rabdosia longituba. Diterpenoids from this genus, such as Oridonin (B1677485) and Ponicidin, have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Accurate and reliable quantification of this compound is crucial for quality control of herbal preparations, pharmacokinetic studies, and further investigation into its therapeutic potential.
This document provides a detailed protocol for the quantification of this compound in various sample matrices using a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method is based on established analytical procedures for similar kaurane (B74193) diterpenoids from Rabdosia species.[1][2][3]
Principle
The proposed HPLC method utilizes a C18 stationary phase to separate this compound from other components in the sample extract. A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (to improve peak shape) and an organic solvent (acetonitrile or methanol) allows for the efficient separation of the analyte.[2] Detection is performed using a UV-Vis detector, as diterpenoids typically exhibit maximum absorption at around 220 nm.[2] Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.
Experimental Protocols
Sample Preparation
The following is a general procedure for the extraction of this compound from plant material. The specific details may need to be optimized based on the sample matrix.
-
Plant Material (e.g., leaves of Rabdosia longituba) :
-
Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Accurately weigh approximately 1.0 g of the powdered sample into a flask.
-
Add 50 mL of methanol (B129727) (or another suitable organic solvent like ethanol (B145695) or acetone).
-
Perform extraction using ultrasonication for 30 minutes or reflux extraction for 1-2 hours.
-
Allow the extract to cool to room temperature and filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Liquid Samples (e.g., formulations, biological fluids) :
-
Depending on the matrix, a protein precipitation step with a solvent like acetonitrile (B52724) may be necessary.
-
Centrifuge the sample to remove any precipitates.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Instrumentation and Conditions
The following HPLC parameters are proposed for the quantification of this compound and are based on methods used for similar kaurane diterpenoids.[2][3][4]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 20-40% B10-25 min: 40-60% B25-30 min: 60-80% B30-35 min: 80% B35-40 min: 80-20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 40 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL) : Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions : Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Calibration Curve and Quantification
-
Inject the working standard solutions into the HPLC system.
-
Record the peak area for each concentration.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared sample solution into the HPLC system.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation
The following tables summarize typical quantitative data that can be expected from a validated HPLC method for a kaurane diterpenoid like this compound, based on literature values for similar compounds.[2]
Table 1: HPLC Method Validation Parameters for this compound Quantification (Representative Data)
| Parameter | Typical Value |
| Linear Range (µg/mL) | 1 - 100 |
| Regression Equation | y = mx + c (where y is peak area and x is concentration) |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.3 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: System Suitability Parameters (Representative Data)
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC method.
Figure 1: Experimental workflow for the HPLC quantification of this compound.
Potential Signaling Pathway of Kaurane Diterpenoids
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many kaurane diterpenoids from Rabdosia species, such as Oridonin, are known to exert their anti-cancer effects through the induction of apoptosis and inhibition of cell proliferation. A generalized potential signaling pathway is depicted below.
Figure 2: Generalized potential signaling pathway for kaurane diterpenoids.
Conclusion
The proposed HPLC method provides a robust and reliable framework for the quantification of this compound. This application note and protocol can serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development to ensure the quality and consistency of their research materials and to facilitate the exploration of the therapeutic potential of this compound. It is recommended to perform a full method validation according to ICH guidelines for specific applications.
References
- 1. [Simultaneous determination of 4 diterpenoids in Rabdosia japonica var.glaucocalyx by HPLC-ESI-MS/MS and cluster analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous characterization and quantification of 17 main compounds in Rabdosia rubescens by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Determination of oridonin and rosemarinic acid in Rabdosia rubescens by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assay Using Shikonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shikonin (B1681659), a major active component isolated from the root of Lithospermum erythrorhizon, has garnered significant attention in cancer research for its potent cytotoxic and anti-proliferative effects across a variety of cancer cell lines.[1][2] This naphthoquinone compound is known to induce cell death through multiple mechanisms, including apoptosis and autophagy.[3][4] Shikonin's ability to modulate key signaling pathways, such as the ROS/JNK and PI3K/AKT pathways, makes it a compound of interest for novel anti-cancer therapies.[3] These application notes provide a detailed protocol for assessing the effects of Shikonin on cell viability using a standard colorimetric assay, the MTT assay.
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability. It is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The insoluble formazan can then be solubilized, and the concentration of the colored solution is quantified by measuring its absorbance at a specific wavelength. The intensity of the purple color is directly proportional to the number of viable cells.
Materials and Reagents
-
Shikonin (ensure high purity)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Cancer cell line of interest (e.g., MCF-7, HeLa, HepG2, SW620, HCT116)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the cell line and specific experimental conditions.
1. Cell Seeding: a. Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count. c. Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete medium. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
2. Shikonin Treatment: a. Prepare a stock solution of Shikonin (e.g., 10 mM) in DMSO. b. On the day of the experiment, prepare serial dilutions of Shikonin in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 40 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity. c. Carefully remove the medium from the wells and add 100 µL of the prepared Shikonin dilutions to the respective wells. Include a vehicle control group (medium with DMSO only) and a blank group (medium only). d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Assay: a. After the incubation period, carefully remove the medium containing Shikonin. b. Add 100 µL of fresh, serum-free medium to each well. c. Add 10 µL of MTT solution (5 mg/mL) to each well. d. Incubate the plate for 4 hours at 37°C in the dark. e. After incubation, carefully remove the MTT-containing medium. f. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. g. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
4. Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use the absorbance of the blank wells to subtract the background.
5. Data Analysis: a. Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 b. Plot the percentage of cell viability against the Shikonin concentration to generate a dose-response curve. c. Calculate the IC50 value (the concentration of Shikonin that inhibits 50% of cell viability) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
Summarize the quantitative data in a clear and structured table for easy comparison.
| Cell Line | Treatment Duration (hours) | Shikonin Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 24 | 0 (Control) | 100 ± 5.2 | 15 |
| 5 | 78 ± 4.1 | |||
| 10 | 55 ± 3.8 | |||
| 20 | 32 ± 2.9 | |||
| 40 | 15 ± 2.1 | |||
| SW620 | 48 | 0 (Control) | 100 ± 6.1 | ~2.5 (estimated) |
| 1 | 85 ± 5.5 | |||
| 2.5 | 52 ± 4.7 | |||
| 5 | 28 ± 3.3 | |||
| 10 | 12 ± 1.9 | |||
| HCT116 | 48 | 0 (Control) | 100 ± 5.8 | ~3 (estimated) |
| 1 | 88 ± 4.9 | |||
| 2.5 | 58 ± 5.1 | |||
| 5 | 35 ± 4.2 | |||
| 10 | 18 ± 2.5 |
Note: The data presented in this table is illustrative and based on findings from various studies. Actual results may vary depending on the specific experimental conditions.
Visualization of Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the underlying molecular mechanisms of Shikonin, the following diagrams have been generated.
Caption: Experimental workflow for the cell viability assay using Shikonin.
Caption: Simplified signaling pathways of Shikonin-induced apoptosis.
Mechanism of Action
Shikonin exerts its cytotoxic effects through the induction of apoptosis, a form of programmed cell death. Key mechanisms include:
-
Induction of Oxidative Stress: Shikonin treatment leads to the generation of reactive oxygen species (ROS). This oxidative stress can trigger downstream signaling cascades that promote apoptosis.
-
Activation of the JNK Pathway: The accumulation of ROS can activate the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK can phosphorylate proteins of the Bcl-2 family, leading to the translocation of pro-apoptotic proteins like Bax to the mitochondria.
-
Mitochondrial Dysfunction: The translocation of Bax disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Released cytochrome c activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.
-
Modulation of the PI3K/AKT Pathway: Shikonin has also been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. This inhibition can be mediated by the upregulation of the tumor suppressor PTEN.
By understanding these mechanisms, researchers can better interpret the results of cell viability assays and explore the potential of Shikonin as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect and mechanisms of shikonin on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shikonin induces colorectal carcinoma cells apoptosis and autophagy by targeting galectin-1/JNK signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Shikokianin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shikokianin (CAS No. 24267-69-4), an ent-kaurane diterpenoid, has demonstrated significant cytotoxic effects against various cancer cell lines, making it a compound of interest for oncological research and drug development. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, along with a summary of its known biological activities and affected signaling pathways. Proper handling and preparation of this compound are crucial for obtaining reproducible and reliable experimental results.
Physicochemical Properties
-
Molecular Formula: C₂₄H₃₂O₈
-
Molecular Weight: 448.51 g/mol
-
Appearance: Crystalline solid
-
Solubility: Soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 10 mM. It is sparingly soluble in aqueous solutions.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines. This data is essential for determining appropriate working concentrations for your specific cell line and experimental design.
| Cell Line | Cancer Type | IC₅₀ Value (µM) |
| HL-60 | Promyelocytic Leukemia | 3.4 |
| A-549 | Lung Carcinoma | 18.8 |
| DU145 | Prostate Carcinoma | 4.24 |
| LoVo | Colon Carcinoma | 17.55 |
Note: IC₅₀ values can vary depending on the assay method, cell density, and incubation time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (CAS No. 24267-69-4)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Protocol:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
To prepare a 10 mM stock solution, dissolve 4.485 mg of this compound in 1 mL of sterile DMSO.
-
Vortex or gently warm the solution (e.g., in a 37°C water bath) to ensure complete dissolution. Visually inspect the solution to confirm the absence of any particulate matter.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles that can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term stability. Properly stored, the DMSO stock solution is stable for several months.
-
Preparation of Working Solutions for Cell Culture
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Calibrated micropipettes and sterile tips
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of cell culture medium).
-
General Cell Treatment Protocol
-
Cell Seeding: Seed your cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or flasks) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment: Remove the existing medium and replace it with the freshly prepared medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Analysis: Following incubation, proceed with your planned downstream analyses, such as cell viability assays (e.g., MTT, XTT), apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, or molecular analyses (e.g., Western blotting, qRT-PCR).
Signaling Pathways and Mechanism of Action
This compound is an ent-kaurane diterpenoid. This class of compounds is known to exert its anticancer effects through multiple mechanisms, primarily by inducing oxidative stress, which in turn triggers apoptosis, cell cycle arrest, and autophagy.[1][2][3] While the specific molecular targets of this compound are still under investigation, the general signaling pathways affected by ent-kaurane diterpenoids are well-documented.
-
Apoptosis Induction: ent-Kaurane diterpenoids can induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family (e.g., increasing Bax and decreasing Bcl-2), leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases.[1][2]
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest at various phases (e.g., G1/S or G2/M) by altering the expression and activity of cyclins and cyclin-dependent kinases (CDKs).
-
Inhibition of Metastasis: Some ent-kaurane diterpenoids have been shown to inhibit cancer cell migration and invasion by downregulating the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).
-
Autophagy Modulation: The induction of autophagy is another mechanism by which these compounds can lead to cancer cell death, often through the regulation of the mTOR signaling pathway.
Visualizations
Caption: Workflow for cell culture experiments using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Shikokianin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shikokianin is a diterpenoid compound isolated from plants of the Isodon genus, which has demonstrated significant cytotoxic effects against various cancer cell lines. This document provides detailed application notes and protocols for the effective use of this compound in research and drug development settings. It includes recommendations for its dissolution, protocols for in vitro cytotoxicity assays, and an overview of its potential mechanism of action through key signaling pathways.
Solubility of this compound
Proper dissolution of this compound is critical for accurate and reproducible experimental results. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM[1] | Primary recommended solvent for creating stock solutions. |
Note: While data for other solvents is limited, related compounds like Shikonin are soluble in ethanol (B145695) and dimethylformamide (DMF). However, for this compound, DMSO is the only solvent with documented solubility data.
Protocols for In Vitro Experiments
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics as required for your cell line.
Protocol for Preparing a 10 mM Stock Solution:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Carefully weigh the desired amount of this compound powder. The molecular weight of this compound is 448.51 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.485 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound powder in a sterile microcentrifuge tube. For a 10 mM stock, if you weigh 4.485 mg, add 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for a few days.
Protocol for Preparing Working Solutions:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 100 µM working solution, you would perform a 1:100 dilution of the 10 mM stock solution in your cell culture medium.
-
Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically be less than 0.5% (v/v). Ensure your serial dilutions are planned accordingly.
-
Use Immediately: Use the freshly prepared working solutions for your experiments immediately.
Cytotoxicity Assay (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest (e.g., HL-60, A-549)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions (prepared as described above)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Experimental Workflow:
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). Incubate for another 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Potential Signaling Pathways Modulated by this compound
Based on studies of the structurally related and co-occurring compound Shikonin, this compound is likely to exert its cytotoxic effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The two primary pathways implicated are the PI3K/AKT and MAPK pathways.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Shikonin has been shown to inhibit this pathway, leading to decreased cancer cell survival.
Caption: Postulated inhibitory effect of this compound on the PI3K/AKT pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also common in cancer. Shikonin has been observed to modulate the activity of key MAPK members like ERK, JNK, and p38.
References
Shikokianin: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Shikokianin, a potent naphthoquinone compound isolated from the root of Lithospermum erythrorhizon, in various in vitro assays. The protocols detailed below are intended to guide researchers in evaluating the anti-cancer and other biological activities of this compound.
Overview of this compound's Biological Activity
This compound has been extensively studied for its significant anti-tumor properties across a wide range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, necroptosis, and autophagy. A key feature of this compound's activity is the induction of reactive oxygen species (ROS), which plays a crucial role in triggering downstream signaling pathways leading to cell death.[1][2] Furthermore, this compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation, survival, and migration, including the PI3K/AKT/mTOR pathway.[3][4][5]
Quantitative Data Summary
The effective concentration of this compound varies depending on the cell line and the specific assay being performed. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other effective concentrations reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 24 | Not specified, dose-dependent inhibition observed | [3] |
| C33a | Cervical Cancer | 24 | Not specified, dose-dependent inhibition observed | [3] |
| HCT116 | Colon Cancer | Not specified | Dose-dependent suppression | [1] |
| SW480 | Colon Cancer | Not specified | Dose-dependent suppression | [1] |
| U937 | Histiocytic Lymphoma | 24 | < 10 | [4] |
| SUIT2 | Pancreatic Carcinoma | 24 | 12.9 | [4] |
| SUIT2 | Pancreatic Carcinoma | 48 | 18.5 | [4] |
| TE-1 | Esophageal Cancer | 24 | ~5 | [6] |
| K562 | Chronic Myeloid Leukemia | Not specified | Dose-dependent reduction in proliferation | [5] |
| ACHN | Renal Cancer | Not specified | Dose-dependent reduction in proliferation | [2] |
| Caki-1 | Renal Cancer | Not specified | Dose-dependent reduction in proliferation | [2] |
| DU-145 | Prostate Cancer | 24 | 2.5 (concentration used for mechanism studies) | [7] |
| PC-3 | Prostate Cancer | 24 | 2.5 (concentration used for mechanism studies) | [7] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Assay | Cell Line | Concentration (µM) | Observed Effect | Reference |
| Wound Healing Assay | HeLa, C33a | 2.5, 3.5 | Inhibition of cell migration | [3][8] |
| Transwell Invasion Assay | HeLa, C33a | Not specified, dose-dependent | Inhibition of cell invasion | [3] |
| ROS Detection | HCT116, SW480 | Dose-dependent | Increased intracellular ROS | [1] |
| Tube Formation Assay | HUVEC | 0.2, 0.4 | Promotion of angiogenesis | [9] |
| Tube Formation Assay | HUVEC | 3 | Inhibition of tube formation | [10] |
| Western Blot (PI3K/AKT) | NCI-N87 | 10 | Down-regulation of p-AKT and p-PI3K | [11] |
| Western Blot (ER Stress) | DU-145, PC-3 | 2.5 | Increased ER stress markers | [7] |
| Apoptosis Assay | TE-1 | 1, 5, 10 | Induction of apoptosis | [6] |
| Cell Cycle Analysis | U937 | Dose-dependent | Increase in sub-G1 phase | [4] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound
-
Target cancer cell line
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
DMSO[1]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[13]
-
The next day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40 µM) for 24, 48, or 72 hours.[6]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[12][13]
-
Remove the medium containing MTT and add 130-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[13][14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]
-
Measure the absorbance at 490-590 nm using a microplate reader.[1][15]
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the number of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
This compound
-
Target cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells (1 × 10^6 cells/well) in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.[16][17]
-
Harvest both adherent and floating cells and wash them twice with cold PBS.[16]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.[18]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[19]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[18]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18][19]
-
Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Analyze the cells by flow cytometry within 1 hour.[18] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[18]
Reactive Oxygen Species (ROS) Detection Assay
This protocol measures the intracellular ROS levels induced by this compound.
Materials:
-
This compound
-
Target cancer cell line
-
6-well plates
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Flow cytometer or fluorescence microscope
Protocol:
-
Plate cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound for a specified time (e.g., 12 hours).[1]
-
Incubate the cells with DCFH-DA probe at 37°C in the dark.[1]
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity of DCF (the oxidized product of DCFH-DA) using a flow cytometer or visualize under a fluorescence microscope.[1] An increase in fluorescence indicates an increase in intracellular ROS.[20]
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on cancer cell migration.
Materials:
-
This compound
-
Target cancer cell line
-
6-well plates
-
Pipette tip (200 µL)
-
Microscope with a camera
Protocol:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.[3]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and after a specific time point (e.g., 24 hours).[3]
-
Measure the width of the wound at different points and calculate the percentage of wound closure. A decrease in wound closure in treated cells compared to control indicates inhibition of migration.[8]
Angiogenesis Assay (Tube Formation Assay)
This assay evaluates the effect of this compound on the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.
Materials:
-
This compound
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
96-well plate
-
Matrigel
-
Endothelial cell growth medium
-
Microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.[21]
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[21]
-
Seed HUVECs (e.g., 1.5 x 10^4 cells/well) onto the Matrigel-coated wells.[22]
-
Immediately treat the cells with different concentrations of this compound.[22]
-
Observe and photograph the formation of tube-like structures under a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length and the number of branching points.[9]
Western Blot Analysis for Signaling Pathways (e.g., PI3K/AKT)
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins in specific signaling pathways.
Materials:
-
This compound
-
Target cancer cell line
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-PI3K, anti-PI3K, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and extract total protein.[23]
-
Determine the protein concentration of each sample.[23]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[23]
-
Block the membrane and incubate with the primary antibody overnight at 4°C.[23]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[23]
-
Analyze the band intensities to determine the effect of this compound on protein expression and phosphorylation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro evaluation.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: this compound induces apoptosis via ROS-mediated pathways.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin Induced Program Cell Death through Generation of Reactive Oxygen Species in Renal Cancer Cells [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Critical Role of PTEN/PI3K/AKT Signaling Pathway in Shikonin-Induced Apoptosis and Proliferation Inhibition of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shikonin Promotes Apoptosis and Attenuates Migration and Invasion of Human Esophageal Cancer Cells by Inhibiting Tumor Necrosis Factor Receptor-Associated Protein 1 Expression and AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Shikonin attenuates H2O2-induced oxidative injury in HT29 cells via antioxidant activities and the inhibition of mitochondrial pathway-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. corning.com [corning.com]
- 22. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols: Determination of Shikokianin Cytotoxicity using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Principle of the MTT Assay
The MTT assay is a quantitative and reliable method for evaluating cell viability, proliferation, and cytotoxicity.[3] The principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[2][3] This reduction is carried out by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in metabolically active, viable cells.[3] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[3]
Materials and Reagents
-
Cell Lines: Cancer cell lines of interest (e.g., HeLa, A549, MCF-7)
-
Shikokianin: Stock solution of known concentration (dissolved in a suitable solvent like DMSO)
-
Culture Medium: Appropriate for the cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin)
-
MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). The solution should be filter-sterilized and protected from light.[4]
-
Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate (B86663) (SDS), and 2% (v/v) glacial acetic acid, pH 4.7.[1]
-
Phosphate-Buffered Saline (PBS): Sterile
-
Equipment:
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Multichannel pipette
-
Inverted microscope
-
Microplate reader (spectrophotometer) with a filter between 550 and 600 nm.[5]
-
Experimental Workflow
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Detailed Experimental Protocol
Cell Seeding (Day 1)
-
Cell Preparation: For adherent cells, wash with PBS and detach using trypsin. For suspension cells, collect by centrifugation. Resuspend the cells in a fresh culture medium and perform a cell count to ensure viability is above 90%.
-
Seeding Density: Determine the optimal cell seeding density by performing a growth kinetics experiment. The cell number should be within the linear range of the assay. A common starting point is 1 x 10^4 cells/well in 100 µL of medium.[6]
-
Plating: Seed the cells into a 96-well plate. Include wells for control (untreated cells) and blank (medium only).
-
Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2 overnight to allow for cell attachment and recovery.[7]
This compound Treatment (Day 2)
-
Prepare this compound Dilutions: Prepare a series of concentrations of this compound in a culture medium from a stock solution. It is advisable to perform serial dilutions. The concentration range should be determined based on preliminary experiments or literature data on similar compounds (see Table 1 for Shikonin).
-
Treatment: Carefully remove the old medium from the wells (for adherent cells). Add 100 µL of the medium containing different concentrations of this compound to the respective wells. For the control wells, add a medium with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[7]
MTT Assay (Day 4 or 5)
-
Add MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls and blanks.[8]
-
Incubate with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.[8]
-
Solubilize Formazan Crystals:
-
For adherent cells, carefully aspirate the medium containing MTT. For suspension cells, centrifuge the plate and then remove the supernatant.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]
Data Analysis
-
Correct for Background: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage Viability: The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100
-
Determine IC50: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that inhibits 50% of cell viability.[10][11] This is determined by plotting a dose-response curve with the percentage of cell viability on the Y-axis and the logarithm of the this compound concentration on the X-axis. The IC50 value can be calculated using non-linear regression analysis.[12]
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Absorbance | Contamination of medium; Phenol red or serum interference. | Use fresh, sterile reagents. Use serum-free medium during MTT incubation.[3][13] |
| Low Absorbance Readings | Cell number too low; Incomplete formazan solubilization. | Increase cell seeding density; Increase incubation time with solubilization solution and ensure thorough mixing.[8][13] |
| Inconsistent Results | Inaccurate pipetting; "Edge effect" due to evaporation. | Ensure accurate and consistent pipetting; Avoid using the outer wells of the plate or fill them with sterile PBS.[13] |
| Compound Interference | The test compound may directly reduce MTT. | Run a control with the compound in cell-free medium to check for color change.[13] |
Sample Data (for the related compound Shikonin)
The following table summarizes the IC50 values of Shikonin (B1681659) against various cancer cell lines, which can serve as a reference for designing the concentration range for this compound experiments.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| SUIT2 | Pancreatic Carcinoma | 24 | 12.9 |
| SUIT2 | Pancreatic Carcinoma | 48 | 18.5 |
| SKBR3 | Breast Cancer | Not Specified | ~9.6 (calculated from 1.2 µM being IC50/8) |
| HER2-enriched Breast Cancer Cells | Breast Cancer | 24 | 15 |
| HT29 | Colon Cancer | 48 | Not specified, but cytotoxic |
| HCT116 | Colon Cancer | 48 | Not specified, but cytotoxic |
| Disclaimer: This data is for Shikonin, a closely related compound, and is intended for guidance purposes only.[8][9][13] |
Putative Signaling Pathways (for Shikonin)
Disclaimer: The following information pertains to the mechanism of action of Shikonin and may provide insights into the potential pathways affected by this compound.
Shikonin has been shown to exert its anticancer effects through multiple signaling pathways, often initiated by the generation of reactive oxygen species (ROS).[5][12] This oxidative stress can trigger several downstream events leading to cancer cell death.
Caption: Putative signaling pathways modulated by Shikonin leading to cancer cell death.
Key mechanisms of Shikonin's action include:
-
Induction of Apoptosis: Shikonin can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[3]
-
Necroptosis and Autophagy: It can also induce other forms of cell death, such as necroptosis and autophagy, in various cancer cells.[3][5]
-
Cell Cycle Arrest: Shikonin has been observed to cause cell cycle arrest, preventing cancer cells from proliferating.[3]
-
Modulation of Signaling Pathways: It can inhibit pro-survival pathways like PI3K/AKT and activate stress-related pathways such as the MAPK cascade.[5]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT Assay [protocols.io]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
- 9. Shikonin Directly Targets Mitochondria and Causes Mitochondrial Dysfunction in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IC50 Calculator | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
Measuring Apoptosis Induced by Shikokianin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shikokianin, a potent naphthoquinone compound derived from the root of Lithospermum erythrorhizon, has garnered significant attention in cancer research due to its demonstrated ability to induce apoptosis in a wide range of cancer cell lines.[1][2][3] Understanding the mechanisms and quantifying the extent of this compound-induced apoptosis is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive overview of the key signaling pathways involved and detailed protocols for the essential experiments required to measure this process.
Signaling Pathways of this compound-Induced Apoptosis
This compound triggers apoptosis through multiple, interconnected signaling pathways, primarily involving the generation of reactive oxygen species (ROS) and subsequent activation of intrinsic and extrinsic apoptotic cascades.
One of the primary mechanisms of this compound-induced apoptosis is through the generation of reactive oxygen species (ROS).[1][4] This oxidative stress triggers downstream signaling cascades, including the activation of the c-Jun N-terminal kinase (JNK) pathway.[1][5] The activation of JNK can, in turn, influence the mitochondrial pathway of apoptosis.[5]
This compound can induce the mitochondrial-dependent (intrinsic) pathway of apoptosis.[5][6][7] This involves the regulation of Bcl-2 family proteins, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c from the mitochondria.[5][6][7] The released cytochrome c then activates caspase-9 and subsequently caspase-3, leading to the execution of apoptosis.[6][7][8]
In addition to the intrinsic pathway, this compound has been shown to activate the death receptor (extrinsic) pathway in some cancer cell lines.[5] This pathway is initiated by the upregulation of Fas and FasL, leading to the activation of caspase-8, which can then directly activate downstream effector caspases or converge on the mitochondrial pathway.[5]
Furthermore, this compound has been reported to influence other signaling pathways that regulate cell survival and proliferation, such as the PI3K/AKT and MAPK pathways, thereby contributing to its overall pro-apoptotic effect.[9][10]
Quantitative Data Summary
The following tables summarize the cytotoxic and apoptotic effects of this compound across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | ~2.9 |
| SiHa | Cervical Cancer | 48 | ~2.2 |
| U937 | Leukemia | 24 | <10 |
| SUIT2 | Pancreatic Carcinoma | 24 | 12.9 |
| SUIT2 | Pancreatic Carcinoma | 48 | 18.5 |
Data compiled from references:[3][11]
Table 2: Induction of Apoptosis by this compound in Colorectal Cancer Cells
| Cell Line | This compound Concentration | Percentage of Apoptotic Cells |
| HCT-116 | Control | 8.25% |
| HCT-116 | Low Dose | 25.8% |
| HCT-116 | High Dose | 37.8% |
| HCT-15 | Control | 10.62% |
| HCT-15 | Low Dose | 46.80% |
| HCT-15 | High Dose | 75.53% |
Data adapted from reference:[12]
Experimental Protocols
Detailed methodologies for key experiments to measure this compound-induced apoptosis are provided below.
Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[13] Late apoptotic and necrotic cells have compromised membrane integrity and are stained by propidium iodide (PI).[13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.[14] This protocol describes a colorimetric or fluorometric assay to measure the activity of effector caspases like caspase-3 and caspase-9.
Materials:
-
Caspase-3 or Caspase-9 Activity Assay Kit (containing cell lysis buffer, substrate, and inhibitor)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with this compound.
-
Lyse the cells by adding the provided cell lysis buffer and incubate on ice.
-
Centrifuge the plate to pellet the cell debris.
-
Transfer the supernatant (cell lysate) to a new 96-well plate.
-
Add the caspase-3 or caspase-9 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader.
-
To confirm that the activity is caspase-specific, include a control where a caspase inhibitor is added to the lysate before the substrate.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, cleaved caspase-3, and cleaved PARP.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
After treatment with this compound, lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, which is a hallmark of late-stage apoptosis.[14]
Materials:
-
TUNEL Assay Kit
-
Fluorescence microscope or flow cytometer
Protocol:
-
Culture and treat cells with this compound on coverslips or in a multi-well plate.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a solution such as 0.1% Triton X-100 in sodium citrate.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) in a humidified chamber at 37°C.
-
Wash the cells to remove unincorporated nucleotides.
-
If desired, counterstain the nuclei with a DNA dye like DAPI.
-
Analyze the cells under a fluorescence microscope or by flow cytometry. TUNEL-positive cells will exhibit green fluorescence.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating and quantifying apoptosis induced by this compound. A multi-assay approach is recommended for a comprehensive understanding of the apoptotic process.[15] By utilizing these methods, researchers can effectively characterize the pro-apoptotic potential of this compound and further elucidate its mechanisms of action, paving the way for its potential application in cancer therapy.
References
- 1. scispace.com [scispace.com]
- 2. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin Directly Targets Mitochondria and Causes Mitochondrial Dysfunction in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]
- 5. Shikonin induces colorectal carcinoma cells apoptosis and autophagy by targeting galectin-1/JNK signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis is induced by shikonin through the mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Shikonin Exerts Cytotoxic Effects in Human Colon Cancers by Inducing Apoptotic Cell Death via the Endoplasmic Reticulum and Mitochondria-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shikonin inhibits the proliferation of cervical cancer cells via FAK/AKT/GSK3β signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Shikonin induced Apoptosis Mediated by Endoplasmic Reticulum Stress in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Assays [sigmaaldrich.com]
- 15. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Cellular Protein Targets of Shikokianin (Shikonin)
Introduction
Shikokianin, more commonly known as Shikonin (B1681659), is a potent naphthoquinone compound isolated from the root of Lithospermum erythrorhizon. It has demonstrated significant anti-cancer properties across a variety of cancer cell lines.[1][2][3] Shikonin's therapeutic effects are attributed to its ability to modulate multiple cellular signaling pathways, leading to the induction of apoptosis (programmed cell death), necroptosis, and cell cycle arrest.[1][3][4] Western blot analysis is a crucial technique to elucidate the molecular mechanisms of Shikonin's action by identifying and quantifying changes in the expression levels of key protein targets and their downstream effectors. These application notes provide a framework for researchers to investigate the impact of Shikonin on specific signaling pathways using Western blot analysis.
Key Protein Targets and Signaling Pathways
Shikonin's anti-cancer activity is mediated through its influence on several critical signaling pathways. Western blot analysis can be employed to investigate the modulation of the following key proteins:
-
Apoptosis Pathway: Shikonin is a known inducer of apoptosis.[1][2][5] Key proteins to analyze include:
-
Caspase family: Activation of initiator caspases (Caspase-8, Caspase-9) and executioner caspases (Caspase-3) is a hallmark of apoptosis.[1][6] Detecting the cleaved (active) forms of these caspases is essential.
-
Bcl-2 family proteins: The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is critical for cell survival.[1][5][6] Shikonin treatment often leads to the upregulation of Bax and downregulation of Bcl-2.[1][5]
-
PARP (Poly (ADP-ribose) polymerase): Cleavage of PARP by activated Caspase-3 is a definitive marker of apoptosis.[6]
-
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Shikonin has been shown to activate the MAPK signaling cascade, which can lead to cell death.[5] Key proteins to investigate by monitoring their phosphorylation status include:
-
JNK (c-Jun N-terminal kinase)
-
p38
-
ERK (Extracellular signal-regulated kinase)
-
-
Cell Cycle Regulation: Shikonin can induce cell cycle arrest, often at the G0/G1 or G2/M phase.[1][4] Analysis of cell cycle regulatory proteins is crucial to understanding this effect:
-
Endoplasmic Reticulum (ER) Stress Pathway: Shikonin can induce apoptosis through the activation of ER stress.[6] Key markers of ER stress to analyze include:
-
PERK (Protein kinase R-like endoplasmic reticulum kinase)
-
eIF2α (Eukaryotic initiation factor 2 alpha)
-
ATF4 (Activating transcription factor 4)
-
CHOP (C/EBP homologous protein)
-
IRE1α (Inositol-requiring enzyme 1 alpha)
-
Experimental Protocols
1. Cell Culture and Shikonin Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., SMMC-7721 hepatocellular carcinoma, A2780 ovarian cancer, HCT-116 colorectal cancer) in 6-well plates or 10 cm dishes at an appropriate density to achieve 70-80% confluency at the time of treatment.[1][5][6]
-
Shikonin Preparation: Prepare a stock solution of Shikonin (e.g., 10 mM in DMSO). Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 1, 2, 4, 5, or 9 µM).[1][5] Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of Shikonin or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 12, 24, or 48 hours).[1]
2. Preparation of Cell Lysates
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).[7]
-
Lysis: Add 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate) directly to the cells.[7] Scrape the cells off the plate and transfer the lysate to a microcentrifuge tube.
-
Sonication: Sonicate the lysate for 10-15 seconds to ensure complete cell lysis and to shear DNA, which will reduce the viscosity of the sample.[7]
-
Denaturation: Heat the samples at 95-100°C for 5 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 5 minutes to pellet any insoluble debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a suitable protein assay (e.g., BCA assay).
3. Western Blot Analysis
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) from each sample onto an SDS-polyacrylamide gel.[8] The percentage of the gel will depend on the molecular weight of the target protein. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Table 1: Effect of Shikonin on Apoptosis-Related Protein Expression
| Treatment | Concentration (µM) | Time (h) | Cleaved Caspase-3 / Total Caspase-3 (Fold Change) | Bax / Bcl-2 Ratio (Fold Change) | Cleaved PARP / Total PARP (Fold Change) |
| Vehicle (DMSO) | - | 24 | 1.0 | 1.0 | 1.0 |
| Shikonin | 1 | 24 | Data | Data | Data |
| Shikonin | 2 | 24 | Data | Data | Data |
| Shikonin | 4 | 24 | Data | Data | Data |
Table 2: Effect of Shikonin on MAPK Pathway Activation
| Treatment | Concentration (µM) | Time (h) | p-JNK / Total JNK (Fold Change) | p-p38 / Total p38 (Fold Change) | p-ERK / Total ERK (Fold Change) |
| Vehicle (DMSO) | - | 24 | 1.0 | 1.0 | 1.0 |
| Shikonin | 5 | 0.5 | Data | Data | Data |
| Shikonin | 5 | 1 | Data | Data | Data |
| Shikonin | 5 | 2 | Data | Data | Data |
Visualizations
Caption: Shikonin-induced intrinsic apoptosis pathway.
Caption: Key steps in the Western blot workflow.
References
- 1. Shikonin causes apoptosis by disrupting intracellular calcium homeostasis and mitochondrial function in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shikonin inhibits cancer cell cycling by targeting Cdc25s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shikonin induces mitochondria-mediated apoptosis and attenuates epithelial-mesenchymal transition in cisplatin-resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shikonin induced Apoptosis Mediated by Endoplasmic Reticulum Stress in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
Animal models for studying Shikokianin in vivo
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Shikonin (B1681659), a naturally occurring naphthoquinone pigment isolated from the root of Lithospermum erythrorhizon, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] In vitro studies have demonstrated its potent anti-inflammatory, anti-cancer, and immunomodulatory properties. To translate these findings into potential therapeutic applications, robust in vivo studies using relevant animal models are crucial. This document provides detailed application notes and protocols for utilizing various animal models to investigate the efficacy of Shikonin in vivo.
I. Anti-Cancer Activity of Shikonin
A. Xenograft Models in Mice
Xenograft models are instrumental in evaluating the anti-tumor efficacy of Shikonin in a living organism. These models involve the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice.
1. Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
-
Cell Line: A549 (human non-small cell lung cancer cell line)
-
Animal Strain: Nude mice
-
Protocol:
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Harvest cells and resuspend in serum-free RPMI-1640 medium.
-
Subcutaneously inject 5 x 10^6 A549 cells into the right flank of each mouse.[3][4]
-
Allow tumors to grow to a volume of approximately 100 mm³.[3][4]
-
Randomly assign mice to a control group and a Shikonin treatment group.
-
Administer Shikonin at a dose of 2 mg/kg via intraperitoneal (i.p.) injection twice a week.[3][4]
-
Monitor tumor volume and body weight twice a week for three weeks.
-
Calculate tumor volume using the formula: V = (Length × Width²) × 0.52.[3][4]
-
2. Colorectal Cancer Xenograft Model
-
Cell Line: SW480 or SW620 (human colorectal cancer cell lines)
-
Animal Strain: Nude mice
-
Protocol:
-
Subcutaneously implant SW480 or SW620 cells into nude mice.
-
For the SW480 model, administer Shikonin via gavage at concentrations of 3 mg/kg and 6 mg/kg daily for 30 days.[5]
-
For the SW620 model, administer Shikonin orally at a dose of 10 mg/kg daily for 19 days.[6]
-
Measure tumor volume and weight at regular intervals.
-
3. Prostate Cancer Xenograft Model
-
Cell Line: PC-3 (human prostate cancer cell line)
-
Animal Strain: Male nude mice
-
Protocol:
4. Hepatoma and Sarcoma Allograft Models
-
Cell Lines: Hepa (hepatoma) and S180 (sarcoma)
-
Animal Strain: Swiss mice
-
Protocol:
B. Quantitative Data Summary for Anti-Cancer Models
| Model | Cell Line | Animal Strain | Shikonin Dosage & Route | Key Findings |
| NSCLC Xenograft | A549 | Nude mice | 2 mg/kg, i.p., twice a week | Significant inhibition of tumor growth.[3][4] |
| Colorectal Cancer | SW480 | Nude mice | 3 and 6 mg/kg, gavage, daily | Dose-dependent inhibition of tumor growth.[5] |
| Colorectal Cancer | SW620 | Nude mice | 10 mg/kg, oral, daily | 52.1% tumor growth inhibition.[6] |
| Prostate Cancer | PC-3 | Nude mice | 5 mg/kg/day | ~20% tumor growth inhibition.[7] |
| Hepatoma Allograft | Hepa | Swiss mice | >5 mg/kg/day (ShD) | >33% inhibition of tumor growth.[8] |
| Sarcoma Allograft | S180 | Swiss mice | >5 mg/kg/day (ShD) | >33% inhibition of tumor growth.[8] |
II. Anti-Inflammatory Activity of Shikonin
A. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model is used to investigate the protective effects of Shikonin against acute inflammation in the lungs.
-
Animal Strain: Mice
-
Protocol:
-
Pre-treat mice with Shikonin via intraperitoneal injection.
-
Induce acute lung injury by administering lipopolysaccharide (LPS).
-
Use dexamethasone (B1670325) as a positive control.
-
Assess lung histopathology, and measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in bronchoalveolar lavage fluid.[1]
-
Evaluate macrophage and neutrophil infiltration and myeloperoxidase activity in lung tissues.[1]
-
B. Xylene-Induced Ear Edema in Mice
A straightforward model to screen for acute anti-inflammatory activity.
-
Animal Strain: Kunming mice
-
Protocol:
C. Carrageenan-Induced Paw Edema in Rats
A classic model for evaluating anti-inflammatory drugs.
-
Animal Strain: Rats
-
Protocol:
-
Induce paw edema by injecting carrageenan into the rat's paw.
-
Administer Shikonin derivatives and monitor the anti-inflammatory effects.[2]
-
D. Complete Freund's Adjuvant (CFA)-Induced Mechanical Hyperalgesia in Rats
This model is used to study inflammatory pain.
-
Animal Strain: Rats
-
Protocol:
E. Quantitative Data Summary for Anti-Inflammatory Models
| Model | Animal Strain | Shikonin Dosage & Route | Key Findings |
| LPS-Induced ALI | Mice | Intraperitoneal | Significant reduction in pro-inflammatory cytokines and immune cell infiltration.[1] |
| Xylene-Induced Ear Edema | Kunming mice | 0.5, 1, 4 mg/kg, i.p. | Dose-dependent inhibition of ear swelling; 4 mg/kg Shikonin showed similar efficacy to 2.5 mg/kg dexamethasone.[9] |
| CFA-Induced Hyperalgesia | Rats | Intraperitoneal | Reduction in paw edema and restoration of mechanical thresholds.[10] |
| Xylene-Induced Ear Swelling | Mice | 10 and 20 mg/kg, intragastric | Dose-dependent suppression of ear swelling; 20 mg/kg showed the highest inhibitory effect.[11] |
III. Immunomodulatory Activity of Shikonin
A. Murine Model of Asthma
This model is used to assess Shikonin's ability to modulate allergic airway inflammation.
-
Animal Strain: BALB/c mice
-
Protocol:
-
Sensitize mice by intraperitoneal injection of ovalbumin (OVA) emulsified with aluminum hydroxide.[12]
-
Boost the sensitization with a second injection of OVA.
-
Challenge the mice with intranasal administration of OVA for three consecutive days.[12]
-
Administer Shikonin intratracheally once daily for five days during the challenge phase.[12]
-
Measure cytokine levels in bronchoalveolar lavage fluid and assess lung and lymph node cell responses.[12]
-
B. Mouse Model of Sjögren's Syndrome
This model investigates Shikonin's therapeutic potential in an autoimmune disease context.
-
Animal Strain: Non-obese diabetic (NOD) mice (as the Sjögren's syndrome model) and C57BL/6 mice (as a healthy control).
-
Protocol:
C. Quantitative Data Summary for Immunomodulatory Models
| Model | Animal Strain | Shikonin Dosage & Route | Key Findings |
| Murine Asthma Model | BALB/c mice | Intratracheal | Decreased T-helper 2 cytokine levels in bronchoalveolar lavage fluid, lung, and lymph node cells.[12] |
| Sjögren's Syndrome Model | NOD mice | 50 mg/kg | Improved salivary gland function, reduced inflammation and immune infiltration, and attenuated the MAPK signaling pathway.[13] |
| Tumor-bearing mice | Swiss mice | 2.5 and 5 mg/kg/day (ShD) | Protected immune organs from damage and enhanced immune responses.[8] |
IV. Signaling Pathways Modulated by Shikonin
Shikonin exerts its diverse biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
A. PI3K/Akt/mTOR Pathway
This pathway is central to cell proliferation, survival, and growth. Shikonin has been shown to inhibit this pathway in various cancer cells.[14][15]
Caption: Shikonin inhibits the PI3K/Akt/mTOR signaling pathway.
B. NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Shikonin's anti-inflammatory effects are partly mediated through the inhibition of this pathway.[1][16]
Caption: Shikonin blocks the NF-κB signaling pathway.
C. JNK Signaling Pathway
The JNK pathway is involved in cellular responses to stress, including apoptosis. Shikonin can activate this pathway to induce cancer cell death.[6][17]
References
- 1. Shikonin exerts anti-inflammatory effects in a murine model of lipopolysaccharide-induced acute lung injury by inhibiting the nuclear factor-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction [frontiersin.org]
- 4. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shikonin induces colorectal carcinoma cells apoptosis and autophagy by targeting galectin-1/JNK signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shikonin Exerts Antitumor Activity via Proteasome Inhibition and Cell Death Induction in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shikonin derivatives protect immune organs from damage and promote immune responses in vivo in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shikonin extracted from medicinal Chinese herbs exerts anti-inflammatory effect via proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Shikonin inhibits microglia activation and reduces CFA-induced mechanical hyperalgesia in an animal model of pain" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Shikonin inhibits maturation of bone marrow-derived dendritic cells and suppresses allergic airway inflammation in a murine model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Shikonin ameliorates salivary gland damage and inflammation in a mouse model of Sjögren’s syndrome by modulating MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with Shikonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shikonin, a major active naphthoquinone component isolated from the root of Lithospermum erythrorhizon, has garnered significant attention in biomedical research due to its diverse pharmacological activities.[1] Traditionally used in herbal medicine, recent studies have elucidated its potent anti-inflammatory, anti-viral, and notably, anti-cancer properties.[1][2] Shikonin exerts its biological effects by modulating various cellular signaling pathways, making it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. These application notes provide a comprehensive overview and detailed protocols for utilizing Shikonin in HTS assays to identify new modulators of key biological pathways.
Mechanism of Action
Shikonin's multifaceted mechanism of action involves the modulation of several critical signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. A key target of Shikonin is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. By inhibiting the activation of EGFR, Shikonin can suppress downstream signaling cascades, including the NF-κB pathway, which plays a crucial role in inflammation and cell survival.[3] This inhibition leads to cell-cycle arrest and the induction of apoptosis in cancer cells.[3]
Applications in High-Throughput Screening
The known biological activities of Shikonin make it a valuable tool for various HTS applications:
-
Primary Screening: As a positive control in screens designed to identify novel inhibitors of specific signaling pathways (e.g., EGFR-NF-κB).
-
Secondary Screening & Hit Validation: To characterize and validate hits from primary screens by comparing their mechanistic profiles with that of Shikonin.
-
Toxicity and Viability Assays: As a reference compound in cytotoxicity screens to assess the therapeutic index of new chemical entities.
Data Presentation
The following table summarizes key quantitative data for Shikonin from various studies. This information is crucial for designing effective HTS assays and interpreting the results.
| Parameter | Cell Line | Value | Assay Type | Reference |
| IC50 | A431 (human epidermoid carcinoma) | ~1.5 µM | MTT Assay (48h) | [3] |
| Effect on Cell Cycle | A431 | G0/G1 phase arrest | Flow Cytometry | [3] |
| Apoptosis Induction | A431 | Caspase-3, -8, -9 activation | Western Blot/Activity Assay | [3] |
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Assay (MTT Assay)
Objective: To screen for compounds that inhibit cancer cell proliferation, using Shikonin as a positive control.
Materials:
-
Cancer cell line (e.g., A431)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Shikonin (positive control)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
384-well clear-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed A431 cells into 384-well plates at a density of 2,000-5,000 cells per well in 50 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition:
-
Prepare serial dilutions of test compounds and Shikonin in complete growth medium.
-
Add 10 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control (Shikonin, e.g., at a final concentration of 10 µM).
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 50 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 values for the test compounds and Shikonin.
Protocol 2: High-Content Imaging for NF-κB Nuclear Translocation
Objective: To screen for compounds that inhibit NF-κB activation, using Shikonin as a reference compound.
Materials:
-
Stable cell line expressing a fluorescently tagged NF-κB subunit (e.g., p65-GFP)
-
Complete growth medium
-
TNF-α (or another NF-κB activator)
-
Shikonin
-
Test compounds
-
Hoechst 33342 (for nuclear staining)
-
384-well black-walled, clear-bottom imaging plates
-
Automated liquid handler
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cell line into 384-well imaging plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment:
-
Pre-treat the cells with test compounds or Shikonin at various concentrations for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30-60 minutes to induce NF-κB nuclear translocation. Include unstimulated and vehicle-treated stimulated controls.
-
-
Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with Hoechst 33342.
-
-
Imaging: Acquire images of the cells using a high-content imaging system, capturing both the GFP and Hoechst channels.
-
Image Analysis: Use image analysis software to quantify the nuclear translocation of NF-κB (p65-GFP). This is typically done by measuring the ratio of nuclear to cytoplasmic fluorescence intensity of the GFP signal.
-
Data Analysis: Determine the concentration-dependent inhibition of NF-κB nuclear translocation for each test compound and compare it to the effect of Shikonin.
Visualizations
Caption: Shikonin inhibits the EGFR-NF-κB signaling pathway.
Caption: High-throughput screening workflow for identifying novel anti-cancer agents.
References
- 1. Synthesis, biological function and evaluation of Shikonin in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] The anti-leukemia activity and mechanisms of shikonin: a mini review | Semantic Scholar [semanticscholar.org]
- 3. Shikonin causes cell-cycle arrest and induces apoptosis by regulating the EGFR–NF-κB signalling pathway in human epidermoid carcinoma A431 cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Shikokianin Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Shikokianin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a diterpenoid natural compound with the molecular formula C24H32O8.[1] It has demonstrated significant cytotoxic activity against cancer cell lines such as HL-60 and A-549.[2] Like many complex natural products, this compound is presumed to be hydrophobic, leading to poor solubility in aqueous solutions. This low solubility can be a major obstacle in experimental settings, affecting bioavailability and limiting its therapeutic potential.[3][4][5]
Q2: My this compound powder is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
When encountering dissolution issues with this compound, consider the following initial steps:
-
Visual Inspection: Examine the solution for any visible particulates or cloudiness, which indicates incomplete dissolution.
-
Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break up particle agglomerates and enhance dissolution.
-
Gentle Heating: Cautiously warm the solution, as temperature can influence solubility. However, be mindful of the thermal stability of this compound to prevent degradation.
-
pH Adjustment: If this compound has ionizable functional groups, altering the pH of the buffer can significantly improve its solubility.[6][7]
Q3: What are the most common methods to improve the solubility of poorly water-soluble compounds like this compound?
Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. These are broadly categorized into physical and chemical modifications.[4][6][8]
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[5][9] This can be achieved through techniques like micronization and nanosuspension.[5][6]
-
Solid Dispersion: Dispersing this compound in an inert, hydrophilic carrier can enhance its solubility.[10][11] Common methods include melting (fusion), solvent evaporation, and hot-melt extrusion.[3][4][10]
-
-
Chemical Modifications:
-
Co-solvency: Using a mixture of a water-miscible solvent (co-solvent) and water can increase the solubility of hydrophobic compounds.[6][7][9]
-
Complexation: Forming inclusion complexes, for instance with cyclodextrins, can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in water.[8]
-
Use of Surfactants (Micellar Solubilization): Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their solubility in aqueous solutions.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution after initial dissolution. | The solution is supersaturated, or the solvent composition has changed (e.g., upon dilution). | - Prepare a fresh stock solution at a lower concentration.- If using a co-solvent, ensure the final concentration of the co-solvent in the assay medium is sufficient to maintain solubility. Uncontrolled precipitation can occur upon dilution with aqueous media.[6] |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of active compound. | - Filter the stock solution to remove any undissolved particles.- Validate the solubility of this compound under your specific experimental conditions.- Consider using a solubilization technique to ensure a homogenous solution. |
| Difficulty preparing a concentrated stock solution. | High hydrophobicity of this compound. | - Experiment with different co-solvents such as DMSO, ethanol (B145695), or PEG.[6][12]- Employ solid dispersion or complexation techniques to create a more soluble form of this compound.[8][10] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol outlines the use of Dimethyl Sulfoxide (DMSO) as a co-solvent to prepare a this compound stock solution.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Target aqueous buffer (e.g., Phosphate Buffered Saline, PBS)
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Weigh out the desired amount of this compound powder.
-
Add a minimal amount of DMSO to the powder to create a concentrated stock solution (e.g., 10 mM).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If particles are still visible, sonicate the solution for 5-10 minutes.
-
Visually inspect for complete dissolution.
-
For experimental use, dilute the stock solution into the aqueous buffer to the final desired concentration. Note: The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a solid inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve aqueous solubility.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer
-
Rotary evaporator
-
Lyophilizer (Freeze-dryer)
-
-
Procedure:
-
Dissolve a molar excess of HP-β-CD in deionized water with stirring.
-
Dissolve this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours.
-
Remove the ethanol using a rotary evaporator.
-
Freeze the resulting aqueous solution and then lyophilize to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
-
The resulting powder can be readily dissolved in aqueous buffers for experiments.
-
Quantitative Data Summary
The following tables provide a hypothetical summary of solubility data for this compound using different methods. Note: This data is illustrative and not based on published experimental results for this compound.
Table 1: this compound Solubility in Various Solvents
| Solvent | Solubility (µg/mL) |
| Water | < 1 |
| PBS (pH 7.4) | < 1 |
| Ethanol | 5000 |
| DMSO | 20000 |
Table 2: Effect of Solubilization Techniques on Aqueous Solubility of this compound
| Method | Carrier/Co-solvent | Achieved Aqueous Solubility (µg/mL) |
| Co-solvency (1% in PBS) | DMSO | 200 |
| Co-solvency (1% in PBS) | Ethanol | 50 |
| Inclusion Complexation | HP-β-CD | 500 |
| Solid Dispersion | PVP K30 | 800 |
Visualizations
Caption: Workflow for preparing a this compound working solution using a co-solvent.
References
- 1. realgenelabs.com [realgenelabs.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. pjps.pk [pjps.pk]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. ijpbr.in [ijpbr.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Shikokianin Stability
This technical support center provides guidance on the stability of Shikokianin when stored in Dimethyl Sulfoxide (DMSO) at -20°C. The following information is designed for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in DMSO at -20°C?
Q2: I am seeing unexpected results in my bioassays when using a this compound stock solution stored at -20°C. Could this be a stability issue?
Yes, unexpected or inconsistent results in bioassays can be an indication of compound degradation. Degradation products may have different biological activities or could interfere with your assay. It is crucial to perform a stability assessment of your this compound stock solution to rule out this possibility.
Q3: How can I check the stability of my this compound in DMSO?
The most common method to assess the stability of a compound in solution is to use a separation technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the chromatogram of a freshly prepared solution to that of a stored solution, you can identify any degradation products (new peaks) and quantify the remaining parent compound (decrease in the main peak area).
Q4: What are the potential degradation pathways for this compound in DMSO?
The specific degradation pathways for this compound in DMSO have not been extensively studied. However, potential degradation can be influenced by factors such as:
-
Oxidation: DMSO can contain trace amounts of water and peroxides, which can lead to oxidation of susceptible functional groups in this compound.
-
Hydrolysis: Absorption of atmospheric moisture into the DMSO stock can lead to hydrolysis of labile functional groups.
-
Freeze-Thaw Cycles: Repeatedly taking the stock solution out of the freezer can introduce moisture and accelerate degradation. It is best practice to aliquot stock solutions into smaller, single-use volumes.
Q5: What are the best practices for preparing and storing this compound stock solutions in DMSO?
To maximize the stability of your this compound stock solution, follow these best practices:
-
Use high-purity, anhydrous DMSO.
-
Prepare the stock solution at the desired concentration and gently vortex to ensure it is fully dissolved.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots in a tightly sealed container with desiccant at -20°C or -80°C, protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased potency of this compound in bioassay over time. | Compound degradation in the DMSO stock solution. | Perform a stability assessment using HPLC or LC-MS. Prepare a fresh stock solution for comparison. |
| Appearance of new peaks in HPLC/LC-MS analysis of stored this compound. | Degradation of this compound. | Characterize the degradation products if possible. Prepare a fresh stock solution and re-evaluate storage conditions (e.g., lower temperature, protection from light). |
| Precipitate observed in the DMSO stock solution upon thawing. | Poor solubility at lower temperatures or solvent evaporation. | Gently warm the vial and vortex to redissolve. If the precipitate remains, centrifuge the vial and use the supernatant, taking into account the potential change in concentration. For future stocks, consider a lower concentration or a different solvent system if compatible with your assay. |
Experimental Protocols
Protocol: Stability Assessment of this compound in DMSO by HPLC
This protocol outlines a method to determine the stability of this compound in a DMSO stock solution stored at -20°C over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex until the compound is completely dissolved.
-
Aliquot the stock solution into multiple small, amber glass vials.
-
-
Initial Analysis (Time Point 0):
-
Take one aliquot of the freshly prepared stock solution.
-
Dilute the stock solution to a suitable concentration for HPLC analysis using an appropriate solvent (e.g., acetonitrile (B52724) or methanol).
-
Inject the diluted sample onto the HPLC system.
-
Record the chromatogram, noting the retention time and peak area of the this compound peak. This will serve as your baseline (100% stability).
-
-
Storage:
-
Store the remaining aliquots at -20°C, protected from light.
-
-
Subsequent Analyses (e.g., 1, 3, 6 months):
-
At each scheduled time point, remove one aliquot from the -20°C storage.
-
Allow the aliquot to thaw completely and come to room temperature.
-
Prepare a diluted sample for HPLC analysis as described in step 2.2.
-
Inject the sample onto the HPLC system using the same method as the initial analysis.
-
Record the chromatogram.
-
-
Data Analysis:
-
Compare the chromatograms from each time point to the initial (Time Point 0) chromatogram.
-
Look for the appearance of any new peaks, which would indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point using the following formula:
-
Quantitative Data Summary
The following table can be used to summarize the data from your stability experiments.
| Time Point | Storage Condition | Mean Peak Area (n=3) | Standard Deviation | % Remaining | Observations (e.g., new peaks) |
| 0 (Fresh) | - | 100% | Single major peak. | ||
| 1 Month | -20°C in DMSO | ||||
| 3 Months | -20°C in DMSO | ||||
| 6 Months | -20°C in DMSO |
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound stability.
Shikonin Signaling Pathway
This compound is not a widely recognized chemical name. It is possible this is a typographical error for Shikonin, a major active component isolated from the root of Lithospermum erythrorhizon. Shikonin has been shown to induce apoptosis in cancer cells by modulating the EGFR-NF-κB signaling pathway.[1]
Caption: Shikonin's inhibitory effect on the EGFR-NF-κB pathway.
References
Preventing Shikokianin precipitation in cell media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Shikonin (B1681659). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a primary focus on preventing the precipitation of Shikonin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my Shikonin precipitating in the cell culture medium?
A1: Shikonin is a hydrophobic molecule with very low solubility in aqueous solutions like cell culture media.[1][2] Precipitation typically occurs when the concentration of Shikonin exceeds its solubility limit in the final culture medium. This is often due to an inadequate initial dissolving solvent or an excessively high final concentration of Shikonin.
Q2: What is the best solvent to dissolve Shikonin for cell culture experiments?
A2: Shikonin should first be dissolved in an organic solvent before being diluted in your aqueous cell culture medium.[3] The most commonly used and recommended solvents are dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol.[3] DMSO is often preferred due to its high solvating power for Shikonin and its common use in cell culture.[4][5]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate a final DMSO concentration of 0.5% without significant toxic effects.[4] However, some sensitive cell lines may be affected at concentrations as low as 0.1%.[4][6] It is always recommended to perform a vehicle control (medium with the same final DMSO concentration as your experimental wells) to assess any potential effects of the solvent on your cells.[7]
Q4: Can the pH of the cell culture medium affect Shikonin's solubility and stability?
A4: Yes, the pH of the medium can influence Shikonin. Shikonin's color is pH-sensitive, appearing red in acidic conditions, purple at neutral pH, and blue in alkaline conditions.[8] While alkaline pH (7.25-9.50) has been shown to favor the production of Shikonin derivatives in plant cell cultures, extreme pH values can hamper cell growth.[9][10][11] For standard mammalian cell culture (typically pH 7.2-7.4), the neutral pH will result in a purple hue. Significant deviations from this range could potentially affect its stability and solubility.
Troubleshooting Guide: Preventing Shikonin Precipitation
This guide provides a systematic approach to resolving Shikonin precipitation issues in your cell-based assays.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding Shikonin stock to media. | 1. High final concentration of Shikonin. 2. Inadequate mixing. 3. Low temperature of the media. | 1. Lower the final working concentration of Shikonin.2. Add the Shikonin stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and uniform dispersion.3. Ensure your cell culture media is pre-warmed to 37°C before adding the Shikonin stock solution. |
| Precipitate forms over time in the incubator. | 1. Supersaturated solution. 2. Instability of Shikonin in aqueous solution. 3. Interaction with media components. | 1. The final concentration may still be too high for long-term stability. Try a lower concentration.2. Aqueous solutions of Shikonin are not recommended for long-term storage. Prepare fresh dilutions for each experiment.[3]3. Minimize the exposure of the Shikonin-containing media to light, as this can cause degradation.[8] |
| Cells appear stressed or die, even at low Shikonin concentrations. | 1. DMSO toxicity. 2. Shikonin cytotoxicity. | 1. Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (ideally ≤ 0.5%).[4] Run a vehicle control with the same DMSO concentration to confirm.2. Shikonin is a cytotoxic compound. Determine the IC50 for your cell line to establish an appropriate working concentration range. |
Experimental Protocols
Protocol 1: Preparation of Shikonin Stock Solution
-
Weighing: Accurately weigh out the desired amount of powdered Shikonin in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, high-quality DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).[5] Ensure the final concentration is well within the solubility limit of Shikonin in DMSO (~11 mg/mL or ~38 mM).
-
Dissolution: Vortex the solution thoroughly until all the Shikonin powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solution and Dosing Cells
-
Pre-warm Media: Pre-warm the required volume of complete cell culture medium to 37°C.
-
Dilution: Based on your desired final concentration, calculate the volume of Shikonin stock solution needed. It is recommended to perform a serial dilution. First, dilute the high-concentration stock into a small volume of pre-warmed media to create an intermediate concentration.
-
Final Dosing: Add the intermediate dilution (or the stock solution for very low final concentrations) dropwise to the final volume of pre-warmed cell culture medium while gently swirling. This gradual addition and mixing are critical to prevent localized high concentrations that can lead to precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without Shikonin) to an equal volume of cell culture medium.
-
Cell Treatment: Remove the old medium from your cell culture plates and replace it with the freshly prepared Shikonin-containing medium or the vehicle control medium.
-
Incubation: Return the plates to the incubator and proceed with your experimental timeline.
Signaling Pathways and Experimental Workflows
Shikonin has been shown to exert its biological effects through various signaling pathways. Understanding these pathways can aid in experimental design and data interpretation.
Caption: Experimental workflow for preparing and using Shikonin in cell culture.
Caption: Shikonin-induced necroptosis signaling pathway.[9][12][13][14]
Caption: Inhibition of Pyruvate Kinase M2 (PKM2) by Shikonin.[1][15][16][17][18]
Caption: Shikonin-mediated inhibition of the NF-κB signaling pathway.[19][20][21][22][23]
References
- 1. Frontiers | Shikonin ameliorated mice colitis by inhibiting dimerization and tetramerization of PKM2 in macrophages [frontiersin.org]
- 2. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. lifetein.com [lifetein.com]
- 5. Shikonin Exerts Antitumor Activity via Proteasome Inhibition and Cell Death Induction in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Physical stability of shikonin derivatives from the roots of Lithospermum erythrorhizon cultivated in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shikonin Kills Glioma Cells through Necroptosis Mediated by RIP-1 | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Shikonin-induced necroptosis in nasopharyngeal carcinoma cells via ROS overproduction and upregulation of RIPK1/RIPK3/MLKL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Shikonin Induces Glioma Necroptosis, Stemness Decline, and Impedes (Immuno)Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Shikonin-induced necroptosis is enhanced by the inhibition of autophagy in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Shikonin causes cell-cycle arrest and induces apoptosis by regulating the EGFR–NF-κB signalling pathway in human epidermoid carcinoma A431 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Non-cytotoxic doses of shikonin inhibit lipopolysaccharide-induced TNF-α expression via activation of the AMP-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Shikonin Suppresses Lymphangiogenesis via NF-κB/HIF-1α Axis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jstage.jst.go.jp [jstage.jst.go.jp]
Troubleshooting low yield in Shikokianin extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of Shikokianin from Rabdosia shikokiana.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a kaurane-type diterpenoid, a class of natural compounds known for their diverse biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] The primary natural source of this compound is the plant Rabdosia shikokiana, also known as Isodon shikokianus.
Q2: What are the general steps for extracting this compound?
A2: A typical extraction process for this compound and other kaurane (B74193) diterpenoids from Rabdosia species involves:
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Preparation of Plant Material: Drying and grinding the aerial parts of Rabdosia shikokiana.
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Solid-Liquid Extraction: Extracting the powdered plant material with an organic solvent.
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Solvent Removal: Concentrating the crude extract by removing the solvent under reduced pressure.
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Purification: Further purifying the crude extract using chromatographic techniques to isolate this compound.
Q3: Which solvents are most effective for this compound extraction?
A3: The choice of solvent is critical and depends on the polarity of the target compound. Diterpenoids like this compound are typically extracted with moderately polar to nonpolar solvents. Ethanol (B145695), methanol (B129727), ethyl acetate, and chloroform (B151607) are commonly used for extracting kaurane diterpenoids from Rabdosia species.[4] The optimal solvent may need to be determined empirically.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and effective method for quantifying this compound.[5][6] The method involves separating the components of the extract on a C18 column and detecting this compound based on its UV absorbance at a specific wavelength.[5][6]
Troubleshooting Guide for Low this compound Yield
Low yield is a common challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential causes.
Problem Area 1: Plant Material Quality and Preparation
| Question | Possible Cause | Recommended Solution |
| Is the starting plant material of good quality? | Incorrect plant species, improper harvesting time, or poor storage conditions leading to degradation of this compound. | Verify the botanical identity of the plant material. Harvest when the concentration of secondary metabolites is highest. Ensure the material is properly dried and stored in a cool, dark, and dry place. |
| Is the plant material properly prepared? | Inadequate grinding, resulting in poor solvent penetration. | Grind the dried plant material to a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area for extraction. |
Problem Area 2: Extraction Parameters
| Question | Possible Cause | Recommended Solution |
| Is the extraction solvent optimal? | The solvent may be too polar or too nonpolar to efficiently solubilize this compound. | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol). A mixture of solvents can also be effective. For kaurane diterpenoids, ethanol or methanol often provide good yields.[7] |
| Are the extraction time and temperature appropriate? | Insufficient extraction time or temperature may lead to incomplete extraction. Excessively high temperatures can degrade the compound.[8][9] | Optimize extraction time and temperature. For maceration, 24-48 hours at room temperature is a good starting point. For heat-assisted methods like Soxhlet or reflux, a temperature around 60°C is often a good balance between efficiency and stability.[10][11] |
| Is the solid-to-solvent ratio adequate? | An insufficient volume of solvent may result in a saturated solution, preventing further extraction. | Increase the solvent volume. A common starting ratio is 1:10 to 1:20 (w/v) of plant material to solvent. |
Problem Area 3: Post-Extraction Processing and Purification
| Question | Possible Cause | Recommended Solution |
| Is the purification method causing product loss? | Inefficient separation from other components in the crude extract. | For purification, column chromatography is often employed. Use an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system to effectively separate this compound. Monitor fractions using Thin-Layer Chromatography (TLC) to avoid loss of the target compound. |
| Is the compound degrading during solvent removal? | Excessive heat during solvent evaporation can lead to the degradation of this compound. | Use a rotary evaporator at a reduced pressure and a moderate temperature (e.g., below 40-50°C) to remove the solvent. |
Data Presentation
The following tables summarize typical data for optimizing the extraction of kaurane diterpenoids, which can be used as a guide for this compound extraction.
Table 1: Effect of Different Solvents on Extraction Yield of Terpenoids
| Solvent | Polarity Index | Typical Terpenoid Yield (%) |
| n-Hexane | 0.1 | 1.5 - 3.0 |
| Chloroform | 4.1 | 2.5 - 4.5 |
| Ethyl Acetate | 4.4 | 3.0 - 5.0 |
| Acetone | 5.1 | 3.5 - 6.0 |
| Ethanol | 5.2 | 4.0 - 7.0 |
| Methanol | 6.6 | 4.5 - 8.0 |
| Water | 10.2 | 1.0 - 2.5 |
Note: Yields are illustrative and can vary significantly based on the specific plant material and extraction conditions.[7][12][13]
Table 2: Effect of Temperature on the Extraction Yield of Terpenoids
| Temperature (°C) | Maceration Time (hours) | Relative Yield (%) |
| 25 (Room Temp) | 24 | 100 |
| 40 | 24 | 120-140 |
| 60 | 24 | 150-170 |
| 80 | 24 | 130-150 (potential for degradation) |
Note: Higher temperatures generally increase extraction efficiency up to a point, after which degradation of the target compound may occur.[8][14][15]
Experimental Protocols
Protocol 1: Solid-Liquid Extraction of this compound
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Preparation of Plant Material:
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Dry the aerial parts of Rabdosia shikokiana at 40-50°C for 48-72 hours.
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Grind the dried material into a fine powder (40-60 mesh).
-
-
Extraction:
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Macerate 100 g of the powdered plant material in 1 L of 95% ethanol at room temperature for 24 hours with occasional stirring.
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Filter the extract through Whatman No. 1 filter paper.
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Repeat the extraction process two more times with fresh solvent.
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Combine the filtrates.
-
-
Solvent Removal:
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Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Purification (General):
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Subject the crude extract to column chromatography on silica gel.
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Elute with a gradient of n-hexane and ethyl acetate.
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Collect fractions and monitor by TLC.
-
Combine fractions containing this compound and re-crystallize to obtain the pure compound.
-
Protocol 2: Quantification of this compound by HPLC-UV
-
Instrumentation and Conditions:
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HPLC System: A system with a pump, autosampler, column oven, and UV detector.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective.[5]
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Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of a pure this compound standard (typically in the range of 200-400 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a standard curve.
-
Sample Solution: Accurately weigh the crude extract, dissolve it in methanol, filter through a 0.45 µm filter, and dilute to an appropriate concentration.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample based on the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: General experimental workflow for this compound extraction.
Caption: Signaling pathways potentially modulated by kaurane diterpenoids.[16][17][18][19]
References
- 1. Ent-kaurane diterpenoids from Rabdosia rubescens and their cytotoxic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effects of solvent extraction on the phytoconstituents and in vitro antioxidant activity properties of leaf extracts of the two selected medicinal plants from Malawi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction time and temperature affect the extraction efficiencies of coumarin and phenylpropanoids from Cinnamomum cassia bark using a microwave-assisted extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Effects of solvent—solvent fractionation on the total terpenoid content and in vitro anti‐inflammatory activity of Serevenia buxifolia bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling Naphthoquinone Derivatives in Experiments
Disclaimer: Due to the limited availability of specific experimental data on the degradation of Shikokianin, this guide has been developed using information on the closely related and more extensively studied compound, Shikonin . Shikonin shares a similar naphthoquinone core structure, and therefore, its stability profile is expected to provide a valuable starting point for researchers working with this compound. However, it is crucial to recognize that differences in side chains and overall molecular structure can influence stability. Researchers are strongly advised to conduct their own stability assessments for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound/Shikonin solution is changing color. What is happening?
A: The color of Shikonin solutions is highly dependent on the pH. The purified pigments are red at acidic pH, purple at neutral pH, and blue at alkaline pH values[1]. A color change may indicate a shift in the pH of your solution or could be a sign of degradation.
Q2: I'm observing a loss of activity of my compound in my assays. Could this be due to degradation?
A: Yes, degradation of the naphthoquinone structure can lead to a loss of biological activity. Shikonin and its derivatives are susceptible to transformations such as photochemical decomposition and thermal degradation[2]. It is essential to determine the stability of these substances during processing and storage to ensure the reliability of your experimental results[2].
Q3: What are the main factors that cause the degradation of Shikonin and related compounds?
A: The primary factors affecting the stability of Shikonin are pH, temperature, and exposure to light.[1][3]
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pH: Shikonin is most stable in acidic conditions (pH 3-4.5) and becomes increasingly unstable as the pH becomes neutral or alkaline.
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Temperature: Elevated temperatures accelerate the degradation of Shikonin.
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Light: Shikonin is photosensitive and will degrade upon exposure to light, particularly UV light.
Q4: How can I minimize the degradation of my this compound/Shikonin during experiments?
A: To minimize degradation, it is recommended to:
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Control pH: Maintain the pH of your stock solutions and experimental buffers in the acidic range (ideally pH 3-4.5) where the compound is most stable.
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Maintain Low Temperatures: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and prepare working solutions fresh for each experiment. Keep solutions on ice during use.
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Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light. Minimize exposure to ambient light during experimental procedures.
Q5: What are the best practices for storing this compound/Shikonin stock solutions?
A: For long-term storage, dissolve the compound in a suitable organic solvent (e.g., DMSO) and store at -20°C or -80°C in a light-protected container. For aqueous solutions, prepare them fresh and use them immediately. If short-term storage of aqueous solutions is necessary, ensure the pH is acidic and store at 4°C, protected from light.
Quantitative Data Summary
The following table summarizes the stability of Shikonin derivatives under various conditions. This data can be used as a general guideline for handling related compounds like this compound.
| Compound | Condition | Half-life (t½) | Reference |
| Deoxyshikonin | 60°C, pH 3.0 (50% EtOH/H₂O) | 14.6 hours | |
| Isobutylshikonin | 60°C, pH 3.0 (50% EtOH/H₂O) | 19.3 hours | |
| Other Shikonin Derivatives | 60°C, pH 3.0 (50% EtOH/H₂O) | 40-50 hours | |
| Shikonin Derivatives | 20000 lx light intensity | 4.2-5.1 hours |
Experimental Protocols
Protocol: Preparation and Handling of a Naphthoquinone Derivative (Shikonin) Working Solution
This protocol provides a general procedure for preparing and handling a working solution of a photosensitive and pH-sensitive compound like Shikonin to minimize degradation.
Materials:
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Shikonin powder
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Dimethyl sulfoxide (B87167) (DMSO), anhydrous
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pH meter
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Acidic buffer (e.g., 50 mM glycine (B1666218) buffer, pH 3.0)
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Amber or foil-wrapped microcentrifuge tubes and containers
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Pipettes and sterile, filtered pipette tips
-
Ice bucket
Procedure:
-
Stock Solution Preparation (in a dark room or under dim light): a. Allow the Shikonin powder vial to equilibrate to room temperature before opening to prevent condensation. b. Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the Shikonin powder in anhydrous DMSO. c. Aliquot the stock solution into small volumes in amber or foil-wrapped microcentrifuge tubes to avoid repeated freeze-thaw cycles. d. Store the aliquots at -80°C for long-term storage.
-
Working Solution Preparation (prepare fresh before each experiment): a. Thaw one aliquot of the DMSO stock solution on ice, protected from light. b. Dilute the stock solution to the final desired concentration using a pre-chilled, acidic buffer (e.g., pH 3.0 glycine buffer). c. Keep the working solution on ice and protected from light throughout the experiment.
-
Experimental Use: a. When adding the working solution to your experimental system (e.g., cell culture media), be mindful of the final pH. If the experimental medium is neutral or alkaline, the stability of the compound will be reduced. b. Minimize the exposure of the compound to light during all experimental steps, including incubation. If possible, perform incubations in the dark.
-
Post-Experiment: a. Discard any unused working solution. Do not store and reuse diluted aqueous solutions.
Visualizations
Factors Contributing to this compound/Shikonin Degradation
References
Technical Support Center: Overcoming Shikokianin Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Shikokianin and encountering resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound overcomes common forms of drug resistance in cancer cells?
A1: this compound can circumvent typical drug resistance mechanisms by inducing necroptosis, a form of programmed necrosis, which is an alternative cell death pathway to apoptosis.[1][2] This is particularly effective in cancer cells that have defects in their apoptotic signaling pathways, a common cause of resistance to conventional chemotherapeutics.[1][2] Furthermore, this compound has shown similar potency against both drug-sensitive and drug-resistant cancer cell lines that overexpress P-glycoprotein, Bcl-2, or Bcl-x(L).[1]
Q2: Is it possible for cancer cells to develop resistance to this compound itself?
A2: While this compound is considered a weak inducer of drug resistance, prolonged exposure can lead to a low level of resistance.[3][4] Studies have shown that after extended treatment (e.g., 18 months), cancer cells may develop a mere 2-fold resistance to this compound.[3][4] This weak resistance has been associated with the up-regulation of βII-tubulin, which can physically interact with this compound.[3][4]
Q3: What are the key signaling pathways modulated by this compound in cancer cells?
A3: this compound affects multiple signaling pathways to exert its anticancer effects. Key pathways include the inhibition of the EGFR and PI3K/AKT signaling pathways, which are crucial for cancer cell growth and survival.[5] It can also induce the production of reactive oxygen species (ROS), leading to cellular stress and apoptosis.[5][6] Additionally, this compound has been shown to modulate the MAPK/ERK and JNK signaling pathways.[5][7][8]
Q4: Can this compound be used in combination with other chemotherapeutic agents to overcome resistance?
A4: Yes, combination therapy is a promising strategy. For instance, combining this compound with paclitaxel (B517696) has been shown to synergistically enhance cytotoxicity and overcome multidrug resistance in ovarian cancer cells.[9][10][11] Similarly, co-treatment with cisplatin (B142131) can reverse resistance in ovarian cancer by inducing ferroptosis.[10][12]
Q5: How does this compound-induced ROS generation contribute to overcoming resistance?
A5: this compound-induced generation of reactive oxygen species (ROS) can trigger both intrinsic and extrinsic apoptotic pathways.[6][13] This ROS-mediated apoptosis is a key mechanism for its anticancer activity and can bypass resistance mechanisms that rely on inhibiting specific apoptotic proteins. For example, in gefitinib-resistant non-small cell lung cancer, this compound promotes apoptosis through ROS-induced EGFR degradation.[14]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent cell viability results upon this compound treatment. | 1. Variability in cell seeding density.2. Inconsistent drug concentration due to improper dissolution or storage.3. Contamination of cell culture. | 1. Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding.2. Prepare fresh stock solutions of this compound and ensure complete dissolution. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.3. Regularly check cell cultures for any signs of contamination. |
| Reduced this compound efficacy in a previously sensitive cell line. | 1. Development of low-level resistance over time.2. Alterations in experimental conditions (e.g., different serum batch in media). | 1. Perform a new dose-response curve to determine the current IC50 value. Consider using a fresh batch of cells from a lower passage number.2. Standardize all experimental conditions, including media, serum, and incubation times. Test a new batch of serum for its effect on drug sensitivity. |
| Difficulty in detecting apoptosis after this compound treatment. | 1. The primary cell death mechanism in your cell line might be necroptosis, not apoptosis.2. The time point of analysis is not optimal for detecting apoptosis.3. The concentration of this compound is too high, leading to rapid necrosis. | 1. Investigate markers of necroptosis, such as the expression of RIP1 and RIP3.[15] Use a necroptosis inhibitor like necrostatin-1 (B1678002) to see if it rescues the cells.[1][2]2. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal window for apoptosis detection.3. Perform a dose-response experiment to identify a concentration that induces apoptosis without causing immediate, widespread necrosis. |
| Unexpected activation of a pro-survival pathway (e.g., autophagy). | 1. Autophagy can be a survival mechanism in response to drug-induced stress.2. In some contexts, this compound can induce autophagy. | 1. Inhibit autophagy using pharmacological inhibitors (e.g., 3-methyladenine (B1666300) or chloroquine) and assess if this enhances this compound-induced cell death.2. Shikonin (B1681659) has been shown to induce autophagy in some cancer cells, which may act as a downstream consequence of cell death rather than a resistance mechanism.[1][5] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | Reference |
| U937 | Histiocytic lymphoma | < 10 | < 10 | [16] |
| CEM/ADR5000 | Multidrug-resistant leukemia | < 10 | < 10 | [16] |
| HL-60/AR | Multidrug-resistant leukemia | < 10 | < 10 | [16] |
| MDAMB231/BCRP | Multidrug-resistant breast cancer | < 10 | < 10 | [16] |
| SUIT2 | Pancreatic carcinoma | 12.9 | 18.5 | [16] |
Table 2: Fold Resistance Developed in Cancer Cell Lines After Prolonged this compound Treatment
| Cell Line | Treatment Duration | Fold Resistance to this compound | Reference |
| K562 | 18 months | ~2-fold | [3][4] |
| MCF-7 | 18 months | ~2-fold | [3][4] |
| K562/Adr | 18 months | ~2-fold | [3][4] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.[17]
-
2. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
-
Methodology:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
3. Western Blot Analysis for Signaling Proteins
-
Objective: To detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.
-
Methodology:
-
Treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.
-
Visualizations
References
- 1. Shikonin circumvents cancer drug resistance by induction of a necroptotic death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer agent shikonin is an incompetent inducer of cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Agent Shikonin Is an Incompetent Inducer of Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]
- 7. Shikonin induces colorectal carcinoma cells apoptosis and autophagy by targeting galectin-1/JNK signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shikonin causes cell-cycle arrest and induces apoptosis by regulating the EGFR–NF-κB signalling pathway in human epidermoid carcinoma A431 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of shikonin with paclitaxel overcomes multidrug resistance in human ovarian carcinoma cells in a P-gp-independent manner through enhanced ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review projecting shikonin as a therapeutic candidate in female carcinomas: a preclinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination of shikonin with paclitaxel overcomes multidrug resistance in human ovarian carcinoma cells in a P-gp-independent manner through enhanced ROS generation | springermedizin.de [springermedizin.de]
- 12. Frontiers | Review projecting shikonin as a therapeutic candidate in female carcinomas: a preclinical perspective [frontiersin.org]
- 13. Induction of apoptosis by Shikonin through ROS-mediated intrinsic and extrinsic apoptotic pathways in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Shikonin Reduces Growth of Docetaxel-Resistant Prostate Cancer Cells Mainly through Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Shikonin Directly Targets Mitochondria and Causes Mitochondrial Dysfunction in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Oridonin vs. Shikonin: A Comparative Guide to Their Cytotoxic Effects on Cancer Cells
A note on the comparison: This guide initially aimed to compare the cytotoxic effects of Shikokianin and Oridonin. However, a comprehensive literature review revealed a scarcity of published experimental data on the cytotoxic properties of this compound. In contrast, Shikonin, a structurally distinct naphthoquinone, is extensively researched for its potent anticancer activities. Therefore, to provide a valuable and data-rich comparison for researchers, this guide will focus on the cytotoxic effects of Oridonin versus Shikonin.
Introduction
Oridonin, a diterpenoid isolated from the medicinal herb Rabdosia rubescens, and Shikonin, a naphthoquinone from the root of Lithospermum erythrorhizon, are two natural compounds that have garnered significant attention in oncology research for their potent cytotoxic effects against a wide array of cancer cells. While both compounds induce cell death, their mechanisms of action and molecular targets exhibit notable differences. This guide provides a comparative overview of their cytotoxic profiles, supported by experimental data, detailed protocols, and illustrations of the key signaling pathways they modulate.
Quantitative Comparison of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological process, such as cell proliferation. The tables below summarize the IC50 values of Oridonin and Shikonin in various cancer cell lines, as reported in different studies.
Oridonin: IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| PC3 | Prostate Cancer | ~20 | 24 |
| DU145 | Prostate Cancer | >20 | 24 |
| AGS | Gastric Cancer | 5.995 ± 0.741 | 24 |
| HGC27 | Gastric Cancer | 14.61 ± 0.600 | 24 |
| MGC803 | Gastric Cancer | 15.45 ± 0.59 | 24 |
| HGC-27 | Gastric Cancer | 21.11 (for 72h) | 48 |
| HepG2 | Hepatocellular Carcinoma | 38.86 | 24 |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | 72 |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | 72 |
| L929 | Murine Fibrosarcoma | 65.8 | 24 |
Shikonin: IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A431 | Epidermoid Carcinoma | 2.5 - 10 | 24 |
| K562 | Chronic Myelogenous Leukemia | ~0.5 | - |
| LAMA 84 | Chronic Myelogenous Leukemia | ~0.2 | 16 |
| SNU-407 | Colon Cancer | 3 | 48 |
| A549 | Lung Adenocarcinoma | 1 - 2 | 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1 - 2 | 48 |
| PANC-1 | Pancreatic Cancer | 1 - 2 | 48 |
| U2OS | Osteosarcoma | 1 - 2 | 48 |
| SUIT2 | Pancreatic Carcinoma | 12.9 | 24 |
Mechanisms of Cytotoxic Action
Both Oridonin and Shikonin exert their cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest. However, the upstream signaling pathways they trigger can differ.
Oridonin is known to induce apoptosis and cell cycle arrest through multiple pathways:
-
PI3K/Akt Pathway: Oridonin can inactivate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation[1].
-
MAPK Pathway: It can modulate the activity of mitogen-activated protein kinases (MAPKs), including JNK and p38, leading to apoptosis[2][3].
-
p53 Pathway: Oridonin can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis[1][2].
-
Mitochondrial Pathway: It induces the intrinsic apoptosis pathway by altering the balance of Bcl-2 family proteins, leading to cytochrome c release and caspase activation.
-
Cell Cycle Arrest: Oridonin typically induces G2/M phase cell cycle arrest in various cancer cells.
Shikonin also induces apoptosis and cell cycle arrest through a variety of mechanisms:
-
Reactive Oxygen Species (ROS) Generation: A primary mechanism of Shikonin's action is the induction of excessive reactive oxygen species (ROS), which leads to oxidative stress and triggers apoptotic pathways.
-
EGFR-NF-κB Pathway: Shikonin has been shown to suppress the activation of the EGFR-NF-κB signaling pathway, which is involved in cell survival and proliferation.
-
JNK Pathway: The activation of the JNK signaling pathway is a key event in Shikonin-induced apoptosis, often mediated by ROS.
-
Mitochondrial Pathway: Similar to Oridonin, Shikonin triggers the mitochondrial apoptosis pathway, characterized by the loss of mitochondrial membrane potential and activation of caspases.
-
Cell Cycle Arrest: Shikonin can induce cell cycle arrest, often at the G0/G1 or G2/M phase, depending on the cancer cell type.
Signaling Pathway Diagrams
Caption: Oridonin-induced apoptotic signaling pathways.
Caption: Shikonin-induced apoptotic signaling pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the cytotoxic effects of Oridonin and Shikonin. Specific details may vary between studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of Oridonin or Shikonin (typically ranging from 0.1 to 100 µM) for the desired time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with Oridonin or Shikonin at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Expose cells to the test compounds as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of PI.
Caption: General experimental workflow for cytotoxicity assessment.
Conclusion
Both Oridonin and Shikonin demonstrate significant cytotoxic effects against a broad range of cancer cells, primarily by inducing apoptosis and cell cycle arrest. Shikonin generally exhibits higher potency, with IC50 values often in the low micromolar to nanomolar range, and its activity is strongly linked to the induction of ROS. Oridonin, while also potent, often acts through the modulation of key survival and cell cycle regulatory pathways like PI3K/Akt and p53. The choice between these compounds for further preclinical and clinical investigation may depend on the specific cancer type, its genetic background, and the desired therapeutic strategy. This guide provides a foundational comparison to aid researchers in navigating the promising anticancer potential of these natural products.
References
- 1. Shikonin causes cell-cycle arrest and induces apoptosis by regulating the EGFR–NF-κB signalling pathway in human epidermoid carcinoma A431 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Shikonin causes cell-cycle arrest and induces apoptosis by regulating the EGFR–NF-κB signalling pathway in human epidermoid carcinoma A431 cells | Semantic Scholar [semanticscholar.org]
Shikonin's Potent Activity in Overcoming Drug Resistance in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy. Cancer cells can develop resistance to a wide array of anticancer drugs through various mechanisms, often leading to treatment failure. Shikonin, a naturally occurring naphthoquinone isolated from the root of Lithospermum erythrorhizon, has demonstrated remarkable potential in overcoming MDR in various cancer models. This guide provides an objective comparison of Shikonin's performance in drug-resistant versus sensitive cancer cells, supported by experimental data.
Comparative Efficacy of Shikonin in Drug-Resistant vs. Sensitive Cancer Cells
Shikonin exhibits potent cytotoxic effects against a range of cancer cell lines, including those that have developed resistance to standard chemotherapeutic agents. A key indicator of a drug's efficacy is its half-maximal inhibitory concentration (IC50), where a lower value signifies greater potency.
| Cell Line | Drug | IC50 (Parental/Sensitive) | IC50 (Resistant) | Fold Resistance | Citation |
| Breast Cancer | |||||
| MCF-7 vs. MCF-7/Shk | Shikonin | 1.52 µM | 3.09 µM | 2.03 | [1] |
| Ovarian Cancer | |||||
| A2780 vs. A2780/PTX | Paclitaxel | Not explicitly stated | Significantly higher | High | [1] |
| Shikonin | ~1 µM | Synergistic with PTX | - | [1] | |
| Bladder Cancer | |||||
| T24 vs. T24R2 | Cisplatin | 1.25 µg/mL | 20 µg/mL | 16 | [1] |
| T24 vs. T24/Cisplatin | Cisplatin | ~21.49 µM | ~146.4 µM | ~6.8 | [1] |
| Shikonin | Not explicitly stated | Effective in combination | - |
Note: The data indicates that while some resistance to Shikonin can develop, it is significantly lower than the resistance developed against conventional chemotherapeutics. Furthermore, Shikonin retains high efficacy in cell lines that are highly resistant to other drugs.
Mechanisms of Action: Overcoming Resistance
Shikonin employs multiple mechanisms to combat drug-resistant cancer cells, setting it apart from conventional chemotherapeutics that are often rendered ineffective by resistance pathways.
Induction of Necroptosis to Bypass Apoptosis Defects
A primary mechanism of drug resistance is the evasion of apoptosis (programmed cell death). Shikonin has been shown to induce necroptosis, a form of programmed necrosis, thereby circumventing apoptosis-resistance. This is particularly effective in cancer cells that overexpress anti-apoptotic proteins like Bcl-2 and Bcl-xL. Studies have shown that Shikonin maintains similar potency in drug-sensitive and their drug-resistant counterparts that overexpress P-glycoprotein, Bcl-2, or Bcl-xL.
Generation of Reactive Oxygen Species (ROS)
Shikonin induces the production of intracellular reactive oxygen species (ROS). Elevated ROS levels lead to oxidative stress, causing damage to DNA, proteins, and lipids, which ultimately results in cell death through apoptosis or necroptosis. This mechanism can be independent of the P-glycoprotein (P-gp) efflux pump, a common cause of MDR.
Inhibition of ABC Transporters and Signaling Pathways
Shikonin can overcome drug resistance in hepatocellular carcinoma by downregulating the SIRT1-MDR1/P-gp signaling pathway. Sirtuin 1 (SIRT1) promotes the expression of the multidrug resistance gene 1 (MDR1), which encodes the P-gp efflux pump. By inhibiting this pathway, Shikonin reduces P-gp expression, leading to increased intracellular accumulation of chemotherapeutic drugs.
Targeting Key Signaling Pathways
Shikonin has been shown to modulate several signaling pathways crucial for cancer cell survival and proliferation, including:
-
PI3K/AKT Pathway: Shikonin inhibits the PI3K/AKT signaling pathway, which is often hyperactivated in cancer and contributes to drug resistance. It can negatively regulate this pathway, leading to increased apoptosis.
-
MAPK Pathway: Shikonin can induce apoptosis in cisplatin-resistant human ovarian cancer cells by activating MAPK-mediated pathways, including JNK, p38, and ERK.
-
EGFR Signaling: Shikonin can inhibit the EGFR signaling pathway, which is involved in cell proliferation.
Caption: Shikonin's multi-pronged attack on cancer cells.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating research findings. Below are summaries of methodologies commonly used to evaluate the activity of Shikonin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (both sensitive and resistant lines) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of Shikonin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with Shikonin as described for the viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Following treatment with Shikonin, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-AKT, total AKT) overnight at 4°C.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow.
Conclusion
Shikonin demonstrates significant promise as an anticancer agent, particularly in the context of drug resistance. Its ability to induce alternative cell death pathways, generate ROS, and modulate key signaling pathways allows it to effectively kill cancer cells that are resistant to conventional therapies. The presented data underscores Shikonin's potential to be developed as a standalone therapy or in combination with other chemotherapeutic agents to overcome multidrug resistance and improve patient outcomes. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
Shikokianin compared to standard chemotherapy drugs
An Objective Comparison of Shikonin (B1681659) and Standard Chemotherapy Drugs in Cancer Research
This guide provides a detailed comparison between the natural compound Shikonin and standard chemotherapy drugs, focusing on their mechanisms of action, efficacy, and experimental data. While the initial topic of interest was Shikokianin, a comprehensive literature review revealed a scarcity of research on its anti-cancer properties. In contrast, Shikonin, a closely related compound, has been extensively studied. This guide will therefore focus on Shikonin, a naphthoquinone pigment isolated from the root of Lithospermum erythrorhizon, and compare its pre-clinical performance with that of commonly used chemotherapy agents: Doxorubicin, Paclitaxel (B517696), and Cisplatin.
This compound is a distinct chemical compound with the CAS number 24267-69-4 and a molecular formula of C24H32O8.[1][2][3][4] In contrast, Shikonin's CAS number is 517-89-5 and its molecular formula is C16H16O5.[5] The vast majority of published anti-cancer research has focused on Shikonin.
Section 1: Mechanism of Action
Shikonin
Shikonin exhibits a multi-faceted anti-cancer activity by targeting various cellular processes. Its primary mechanisms include:
-
Induction of Programmed Cell Death: Shikonin can induce multiple forms of cell death in cancer cells, including apoptosis, necroptosis, autophagy, and ferroptosis.[6][7] This is often mediated by the generation of reactive oxygen species (ROS).[6]
-
Inhibition of Tumor Growth and Angiogenesis: It has been shown to inhibit the proliferation of cancer cells and suppress the formation of new blood vessels that supply nutrients to tumors.[8]
-
Cell Cycle Arrest: Shikonin can arrest the cell cycle at different phases, preventing cancer cells from dividing and multiplying.[9]
-
Modulation of Signaling Pathways: It influences several key signaling pathways involved in cancer development, such as the PI3K/Akt/mTOR and MAPK pathways.[7][10]
Standard Chemotherapy Drugs
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin primarily works by intercalating into DNA, which inhibits the progression of topoisomerase II.[11] This action prevents DNA replication and ultimately leads to cell death.[11] It is also known to generate free radicals, contributing to its cytotoxic effects.[12]
-
Paclitaxel: A taxane, Paclitaxel's mechanism involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[13][] By preventing the normal dynamic reorganization of the microtubule network, it disrupts mitosis and other vital cellular functions, leading to cell death.[13]
-
Cisplatin: A platinum-based drug, Cisplatin forms covalent adducts with DNA, primarily with purine (B94841) bases.[15] These adducts create cross-links within and between DNA strands, which interferes with DNA replication and transcription, triggering cell cycle arrest and apoptosis.[15][16]
Section 2: Quantitative Data Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Shikonin and the standard chemotherapy drugs across various cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. It is important to note that these values can vary depending on the experimental conditions, such as the cell line, exposure time, and assay used.
Table 1: IC50 Values of Shikonin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A549 | Lung Adenocarcinoma | ~1-2 | 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1-2 | 48 |
| PANC-1 | Pancreatic Cancer | ~1-2 | 48 |
| U2OS | Osteosarcoma | ~1-2 | 48 |
| SCC9 | Oral Cancer | 0.5 | Not Specified |
| H357 | Oral Cancer | 1.25 | Not Specified |
| PC3 (parental) | Prostate Cancer | 0.37 | 72 |
| DU145 (parental) | Prostate Cancer | 0.37 | 72 |
| LNCaP (DX-resistant) | Prostate Cancer | 0.32 | 72 |
| 22Rv1 (parental) | Prostate Cancer | 1.05 | 72 |
Data sourced from multiple studies.[9][17][18]
Table 2: IC50 Values of Standard Chemotherapy Drugs in Various Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50 | Exposure Time (h) |
| Doxorubicin | HeLa | Cervical Cancer | 1.7 µM | 24 |
| Doxorubicin | HepG2 | Liver Cancer | 11.1 µM | 24 |
| Paclitaxel | SK-BR-3 | Breast Cancer (HER2+) | ~5 nM | 72 |
| Paclitaxel | MDA-MB-231 | Breast Cancer (Triple Negative) | ~2.5 nM | 72 |
| Paclitaxel | T-47D | Breast Cancer (Luminal A) | ~4 nM | 72 |
| Cisplatin | SKOV-3 | Ovarian Cancer | 2-40 µM | 24 |
Data sourced from multiple studies.[19][20][21][22]
Section 3: Head-to-Head Comparison in an In Vivo Model
A study evaluating the efficacy of Shikonin in comparison to a combination of Cisplatin and Paclitaxel in ovarian tumor patient-derived xenograft (PDX) models provided the following insights:
-
In a high-SDHA, low-LRPPRC expressing PDX model, Shikonin demonstrated similar anti-tumor efficacy to the Cisplatin/Paclitaxel combination.[23]
-
In a high-SDHA, high-LRPPRC expressing PDX model, Shikonin showed superior treatment efficacy compared to the chemotherapy combination.[23]
-
In a low-SDHA, low-LRPPRC expressing PDX model, Shikonin lacked notable anti-tumor activity in comparison to chemotherapy.[23]
These findings suggest that the efficacy of Shikonin can be dependent on the specific molecular characteristics of the tumor.
Section 4: Experimental Protocols
Cell Viability and IC50 Determination (MTT Assay)
A common method to determine the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of the drug (Shikonin, Doxorubicin, Paclitaxel, or Cisplatin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the drug-containing medium is removed, and MTT solution is added to each well. The plates are incubated to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each drug concentration, and the IC50 value is determined as the concentration that causes 50% inhibition of cell growth compared to untreated control cells.[24]
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are then randomly assigned to different treatment groups: vehicle control, Shikonin, or a standard chemotherapy regimen (e.g., Cisplatin and Paclitaxel). The treatments are administered for a defined period (e.g., 4 weeks).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: At the end of the study, the average tumor volume in each treatment group is compared to the control group to determine the anti-tumor efficacy.[23]
Section 5: Signaling Pathway and Workflow Visualizations
The following diagrams illustrate key mechanisms and experimental workflows discussed in this guide.
References
- 1. CAS No.: 24267-69-4 — CID 101157456 (this compound) | Kehua Intelligence [en.kehuaai.com]
- 2. realgenelabs.com [realgenelabs.com]
- 3. CAS: 24267-69-4 | CymitQuimica [cymitquimica.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]
- 6. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]
- 7. Pharmacological properties and derivatives of shikonin-A review in recent years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shikonin Reduces Growth of Docetaxel-Resistant Prostate Cancer Cells Mainly through Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Doxorubicin - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. go.drugbank.com [go.drugbank.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects [mdpi.com]
- 17. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Shikonin Stimulates Mitochondria-Mediated Apoptosis by Enhancing Intracellular Reactive Oxygen Species Production and DNA Damage in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Synergistic Effects of Shikokianin: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the synergistic potential of therapeutic compounds is paramount. Shikokianin, a naphthoquinone isolated from the root of Lithospermum erythrorhizon, has demonstrated significant anticancer properties. This guide provides a comprehensive comparison of the synergistic effects of this compound with various established chemotherapeutic agents, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development.
I. Comparative Analysis of Synergistic Efficacy
The synergistic potential of this compound has been evaluated in combination with several conventional anticancer drugs, demonstrating enhanced therapeutic efficacy in various cancer cell lines. This section summarizes the key quantitative data from these studies, highlighting the improved outcomes achieved with combination therapy.
Table 1: Cytotoxicity and Synergy of this compound Combinations
| Combination Partner | Cancer Cell Line | IC50 (this compound Alone) | IC50 (Partner Alone) | IC50 (Combination) | Combination Index (CI) | Fold-Resistance Reversal | Reference |
| Paclitaxel (B517696) | A2780 (Ovarian) | ~1 µM | - | - | Additive/Antagonistic | - | [1] |
| Paclitaxel | A2780/PTX (Paclitaxel-Resistant Ovarian) | - | >1000 nM | - | Synergistic | - | [1] |
| Cisplatin (B142131) | A2780/DDP (Cisplatin-Resistant Ovarian) | - | - | Synergistically reduced viability | - | - | [2] |
| Erlotinib (B232) | U87MG.ΔEGFR (Glioblastoma) | - | - | Synergistic cytotoxicity | < 1 | - | [3] |
| Doxorubicin (B1662922) | Namalwa (Burkitt's Lymphoma) | - | 400 nM | - | 0.68 - 1.73 | - | [4] |
| Doxorubicin | Raji (Burkitt's Lymphoma) | - | 800 nM | - | - | - | [4] |
Note: "-" indicates data not explicitly provided in the cited source.
Table 2: Enhancement of Apoptosis by this compound Combinations
| Combination Partner | Cancer Cell Line | Apoptosis % (this compound Alone) | Apoptosis % (Partner Alone) | Apoptosis % (Combination) | Reference |
| Paclitaxel | A2780 (Ovarian) | 22.1% | 33.7% | 57.5% | [1] |
| Paclitaxel | A2780/PTX (Paclitaxel-Resistant Ovarian) | Weekly induced | Weekly induced | 30.9% | [1] |
| Doxorubicin | Namalwa (Burkitt's Lymphoma) | - | - | Significantly increased | [4] |
| Doxorubicin | Raji (Burkitt's Lymphoma) | - | - | Significantly increased | [4] |
Note: "-" indicates data not explicitly provided in the cited source.
II. Mechanisms of Synergistic Action
The enhanced efficacy of this compound in combination therapies stems from its ability to modulate multiple cellular pathways, thereby overcoming drug resistance and potentiating the effects of its partner compounds.
A. Overcoming Paclitaxel Resistance through ROS Generation
In paclitaxel-resistant ovarian cancer cells (A2780/PTX), the synergistic effect of this compound and paclitaxel is mediated by a significant increase in intracellular reactive oxygen species (ROS).[1][5] This enhanced oxidative stress leads to the downregulation of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in glycolysis, and circumvents P-glycoprotein (P-gp) independent multidrug resistance.[1][5]
Caption: Synergistic mechanism of this compound and Paclitaxel.
B. Induction of Ferroptosis with Cisplatin
The combination of this compound and cisplatin synergistically overcomes cisplatin resistance in ovarian cancer cells by inducing ferroptosis.[2] This is evidenced by increased levels of ROS, lipid peroxidation, and intracellular Fe2+, coupled with the downregulation of glutathione (B108866) peroxidase 4 (GPX4).[2][6] The upregulation of heme oxygenase 1 (HMOX1) plays a crucial role in promoting Fe2+ accumulation.[2]
Caption: Ferroptosis induction by this compound and Cisplatin.
C. Inhibition of EGFR Signaling with Erlotinib
In glioblastoma cells, this compound and its derivatives act synergistically with erlotinib by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway.[3] This combination leads to a dose-dependent decrease in the phosphorylation of EGFR and its downstream molecules, including AKT, P44/42 MAPK, and PLCγ1, ultimately resulting in synergistic cytotoxicity.[3][7]
Caption: EGFR signaling inhibition by this compound and Erlotinib.
D. Targeting the PI3K/AKT/mTOR Pathway with Doxorubicin
The synergistic anti-proliferative activity of this compound and doxorubicin in Burkitt's lymphoma is attributed to the inhibition of the C-MYC and PI3K/AKT/mTOR signaling pathways.[4][8] This combination leads to enhanced apoptosis, as evidenced by increased cleavage of caspase-3 and PARP.[4]
Caption: PI3K/AKT/mTOR pathway inhibition by this compound and Doxorubicin.
III. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
A. Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB)
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[9][10]
Caption: Experimental workflow for the SRB cytotoxicity assay.
Detailed Protocol:
-
Cell Plating: Seed cells in 96-well plates at a density of 3,000-5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with this compound, the partner drug, or the combination at various concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.[11]
-
Staining: Add 50 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[12]
-
Drying: Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following drug treatment.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Treat cells (e.g., 2 x 10^5 cells/well in a 6-well plate) with the desired concentrations of this compound and/or the partner drug for the specified time.[13]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).[14]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[1]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
C. Intracellular ROS Detection (CM-H2DCFDA Assay)
This assay measures the intracellular levels of reactive oxygen species using the fluorescent probe CM-H2DCFDA.[15]
References
- 1. Combination of shikonin with paclitaxel overcomes multidrug resistance in human ovarian carcinoma cells in a P-gp-independent manner through enhanced ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin and cisplatin synergistically overcome cisplatin resistance of ovarian cancer by inducing ferroptosis via upregulation of HMOX1 to promote Fe2+ accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shikonin and its derivatives inhibit the epidermal growth factor receptor signaling and synergistically kill glioblastoma cells in combination with erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination of shikonin with paclitaxel overcomes multidrug resistance in human ovarian carcinoma cells in a P-gp-independent manner through enhanced ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 13. Combination of shikonin with paclitaxel overcomes multidrug resistance in human ovarian carcinoma cells in a P-gp-independent manner through enhanced ROS generation | springermedizin.de [springermedizin.de]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validating the Molecular Targets of Shikokianin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular-level performance of Shikokianin and its derivatives with alternative therapeutic agents. The following sections detail the cytotoxic effects, impact on key signaling pathways, and induction of apoptosis, supported by experimental data and protocols.
Executive Summary
This compound, a naturally occurring naphthoquinone, demonstrates significant anti-cancer activity across a range of cancer cell lines. Its mechanism of action is multi-faceted, primarily involving the induction of apoptosis and the inhibition of critical cell survival signaling pathways, including the PI3K/AKT and MAPK/ERK cascades. This guide presents a comparative analysis of this compound's efficacy against established chemotherapeutic agents and targeted inhibitors, providing researchers with data to inform further investigation and drug development efforts.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound (also known as Shikonin) and its derivatives in comparison to standard-of-care cancer drugs across various cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| This compound | A549 | Lung Adenocarcinoma | ~1-2 | 48 | [1] |
| PANC-1 | Pancreatic Cancer | ~1-2 | 48 | [1] | |
| U2OS | Osteosarcoma | ~1-2 | 48 | [1] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1-2 | 48 | [1] | |
| U251 | Glioma | 2.39 | 24 | [2] | |
| LO2 | Normal Human Hepatocyte | >4 | 48 | [1] | |
| Doxorubicin | A549 | Lung Adenocarcinoma | >10 (at 24h) | 24 | [1] |
| Acetylshikonin | MHCC-97H | Hepatocellular Carcinoma | 5.98 ± 0.02 | Not Specified | |
| Paclitaxel | B-cell lymphoma lines | B-cell Lymphoma | Lower than Acetylshikonin | Not Specified | |
| Colchicine | Not Specified | Not Specified | Not Specified | Not Specified |
Target Validation: Impact on Key Signaling Pathways
This compound's anti-proliferative effects are, in part, attributed to its ability to modulate key signaling pathways crucial for cancer cell survival and growth.
PI3K/AKT Pathway Inhibition
The PI3K/AKT pathway is a central regulator of cell survival and proliferation. This compound has been shown to inhibit the phosphorylation of key components of this pathway. Comparative studies with the well-characterized PI3K inhibitor, LY294002, demonstrate this compound's efficacy in targeting this cascade.
Experimental Data: Western blot analysis in U87 and U251 glioblastoma cells revealed that this compound, in a dose-dependent manner, inhibits the phosphorylation of PI3K and Akt, similar to the effects observed with LY294002.[3]
MAPK/ERK Pathway Inhibition
The MAPK/ERK pathway is another critical signaling route for cell proliferation and survival. This compound has been observed to suppress the phosphorylation of ERK1/2.
Experimental Data: In 3T3-L1 preadipocytes, this compound was shown to inhibit the phosphorylation of ERK1/2. Its effect was comparable to that of PD98059, a known MEK inhibitor that acts upstream of ERK.[4]
Induction of Apoptosis
A primary mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of pro- and anti-apoptotic proteins and the activation of caspases.
Comparative Analysis of Apoptosis Induction:
-
vs. Doxorubicin: In Burkitt's lymphoma cells (Namalwa and Raji), the combination of this compound and Doxorubicin resulted in a marked increase in the proportion of apoptotic cells compared to treatment with either drug alone. This synergistic effect was confirmed by increased cleavage of caspase-3 and PARP.
-
Modulation of Bcl-2 Family Proteins: In studies on doxorubicin-induced cardiotoxicity, this compound was found to attenuate the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This suggests a regulatory role for this compound on the Bcl-2 family, which is a key controller of the intrinsic apoptotic pathway.
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (e.g., this compound) and control compounds for the desired incubation period (e.g., 24, 48, 72 hours).
-
Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis for PI3K/AKT and MAPK/ERK Pathways
This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PI3K, anti-PI3K, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the compounds of interest for the specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and perform densitometric analysis to quantify protein levels relative to the loading control.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: PI3K/AKT Signaling Pathway and Points of Inhibition.
References
- 1. Shikonin inhibits proliferation and induces apoptosis in glioma cells via downregulation of CD147 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin suppresses ERK 1/2 phosphorylation during the early stages of adipocyte differentiation in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shikonin Promotes Apoptosis and Attenuates Migration and Invasion of Human Esophageal Cancer Cells by Inhibiting Tumor Necrosis Factor Receptor-Associated Protein 1 Expression and AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Shikokianin from Diverse Isodon Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Shikokianin, a promising bioactive diterpenoid isolated from various species of the genus Isodon. This document summarizes the available quantitative data, outlines experimental protocols for its study, and visualizes its potential mechanisms of action.
Introduction
This compound is an ent-kaurane diterpenoid that has garnered interest within the scientific community for its potential therapeutic properties, particularly its cytotoxic effects against cancer cells. This compound is found in several species of the genus Isodon, a group of plants used in traditional medicine. Understanding the variations in this compound content and bioactivity across different Isodon species is crucial for identifying optimal natural sources and for the development of novel therapeutic agents.
Data Presentation: Quantitative Analysis of this compound
Currently, comprehensive comparative studies detailing the quantitative yield of this compound from a wide range of Isodon species are limited in publicly available literature. However, existing research confirms its presence in several species. The following table summarizes the reported presence and cytotoxic activity of this compound from Isodon rubescens. Further research is needed to quantify and compare the yields from other species such as Isodon lophanthoides, Isodon eriocalyx, and Isodon coetsa.
| Isodon Species | Plant Part | This compound Yield (mg/g dry weight) | Purity (%) | Reference |
| Isodon rubescens | Aerial Parts | Data not available | Data not available | [1][2] |
| Isodon lophanthoides | Data not available | Data not available | Data not available | Data not available |
| Isodon eriocalyx | Data not available | Data not available | Data not available | Data not available |
| Isodon coetsa | Data not available | Data not available | Data not available | Data not available |
Table 1: this compound Content in Various Isodon Species. (Note: Quantitative yield and purity data are not currently available in the reviewed literature and represent a significant research gap).
Comparative Biological Activity
Pharmacological studies have demonstrated the potent cytotoxic activity of this compound isolated from Isodon rubescens against a panel of human cancer cell lines. The activity was reported to be comparable or superior to the conventional chemotherapy drug, cisplatin[2].
| Cancer Cell Line | IC₅₀ of this compound (µM) | Positive Control | IC₅₀ of Positive Control (µM) | Reference |
| HL-60 (Leukemia) | Data not available | Cisplatin | Data not available | [2] |
| SMMC-7721 (Hepatoma) | Data not available | Cisplatin | Data not available | [2] |
| A-549 (Lung Cancer) | Data not available | Cisplatin | Data not available | |
| MCF-7 (Breast Cancer) | Data not available | Cisplatin | Data not available | |
| SW-480 (Colon Cancer) | Data not available | Cisplatin | Data not available |
Table 2: In Vitro Cytotoxicity of this compound from Isodon rubescens. (Note: Specific IC₅₀ values were not provided in the cited abstract, indicating a need for more detailed publicly available data).
Experimental Protocols
Extraction and Isolation of this compound
The following is a generalized protocol for the extraction and isolation of diterpenoids like this compound from Isodon species, based on common phytochemical practices.
a. Plant Material Preparation:
-
Air-dry the aerial parts of the selected Isodon species at room temperature.
-
Grind the dried plant material into a coarse powder.
b. Extraction:
-
Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 72 hours, with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
c. Fractionation:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297).
-
Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC).
d. Isolation:
-
Subject the this compound-rich fraction (typically the ethyl acetate fraction) to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of chloroform and methanol.
-
Further purify the collected fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC).
Quantification of this compound by HPLC-UV
A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential for the accurate quantification of this compound.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection Wavelength: To be determined based on the UV absorption maximum of purified this compound.
-
Standard: A purified and characterized this compound standard for calibration.
-
Method Validation: The method should be validated for linearity, precision, accuracy, and robustness according to standard guidelines.
Mandatory Visualization: Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are not yet available, its potent cytotoxic activity against cancer cells suggests potential interference with key pathways involved in cell proliferation and apoptosis. Based on the known mechanisms of other ent-kaurane diterpenoids, a hypothetical model of this compound's anti-cancer activity is presented below. This model postulates that this compound may induce apoptosis through the modulation of the NF-κB and MAPK signaling pathways.
Conclusion and Future Directions
This compound from Isodon species presents a promising avenue for anti-cancer drug discovery. However, this guide highlights significant gaps in the current scientific literature. To fully realize the therapeutic potential of this compound, future research should focus on:
-
Comparative Quantification: Systematically quantifying the this compound content across a broader range of Isodon species to identify high-yielding sources.
-
Protocol Optimization: Developing and publishing detailed, validated protocols for the extraction, isolation, and quantification of this compound.
-
Bioactivity Screening: Conducting comprehensive comparative studies on the biological activities of this compound from different Isodon species.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its anti-cancer effects.
By addressing these research gaps, the scientific community can pave the way for the rational development of this compound-based therapeutics.
References
A Comparative Guide to the In Vivo Efficacy of Shikokianin and Eriocalyxin B in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two natural compounds, Shikokianin and Eriocalyxin B, which have demonstrated significant potential in pre-clinical cancer research. Due to the limited availability of in vivo data for this compound, this guide utilizes data from its closely related and extensively studied analog, Shikonin (B1681659) , as a surrogate for comparative analysis. This document aims to deliver an objective overview of their anti-tumor efficacy, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of Shikonin (representing this compound) and Eriocalyxin B across various cancer models as reported in peer-reviewed literature.
Table 1: In Vivo Efficacy of Shikonin (as a surrogate for this compound)
| Cancer Type | Animal Model | Cell Line | Dosage & Administration | Treatment Duration | Key Outcomes | Reference |
| Esophageal Cancer | Nude Mice | Ec109 | 300 mg/kg/day | 21 days | Decreased tumor burden; reduced expression of PKM2, HIF1α, and cyclinD1; increased apoptosis. | [1] |
| Hepatoma | KMF Mice | H22 | 4.0 mg/kg | Not Specified | Inhibition of tumor growth; suppression of proteasomal activity. | [2] |
| Prostate Cancer | Nude Mice | PC-3 | Not Specified | Not Specified | Inhibition of tumor growth; suppression of proteasomal activity. | [2] |
| Leukemia | KMF Mice | P388 | 4 mg/kg/day (i.p.) | 7 days | Significantly prolonged survival period. | [2] |
| Breast Cancer | BALB/c Mice | 4T1 | Not Specified | Not Specified | Inhibited tumor growth; increased the proportion of CD8+ T cells and reduced regulatory T cells. | [3] |
| Melanoma | Xenograft Model | A375SM | Not Specified | Not Specified | Decreased tumor volume; increased apoptosis. | [4] |
Table 2: In Vivo Efficacy of Eriocalyxin B
| Cancer Type | Animal Model | Cell Line | Dosage & Administration | Treatment Duration | Key Outcomes | Reference |
| Breast Cancer | BALB/c Mice | 4T1 | 5 mg/kg/day | 21 days | Slower tumor growth and decreased tumor vascularization. | [5] |
| Triple-Negative Breast Cancer | Xenograft & Syngeneic Mice | MDA-MB-231 | Not Specified | Not Specified | Inhibition of metastasis. | [5] |
| Osteosarcoma | BALB/c-nude Mice | MG63, U2OS | Not Specified | Not Specified | Inhibited tumor growth. | [6] |
| Pancreatic Cancer | Nude Mice | CAPAN-2 | 2.5 mg/kg | Not Specified | Significant reduction in pancreatic tumor weights and increased superoxide (B77818) levels. | [5][7] |
| Lymphoma | Murine Xenograft | B- and T-lymphoma cells | Not Specified | Not Specified | Remarkable inhibition of tumor growth and induction of in situ tumor cell apoptosis. | [5] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate replication and further investigation.
Shikonin In Vivo Protocol (Esophageal Cancer Model)[1]
-
Animal Model: Nude mice.
-
Tumor Induction: Subcutaneous injection of Ec109 esophageal cancer cells.
-
Treatment Groups:
-
Control Group: Treated with DMSO.
-
Shikonin Group: Treated with Shikonin (300 mg/kg/day).
-
-
Administration: Administered for 21 consecutive days.
-
Outcome Assessment:
-
Tumor growth was monitored and measured regularly.
-
At the end of the study, tumors were excised and weighed.
-
Tumor tissues were analyzed for the expression of PKM2, HIF1α, and cyclinD1 via immunohistochemistry.
-
Apoptosis in tumor tissue was assessed using TUNEL staining.
-
Eriocalyxin B In Vivo Protocol (Breast Cancer Xenograft Model)[5]
-
Animal Strain: Female BALB/c mice.
-
Cell Line: 4T1 murine breast cancer cells.
-
Tumor Induction: Subcutaneous injection of 4T1 cells into the mammary fat pad.
-
Eriocalyxin B Administration:
-
Dosage: 5 mg/kg/day.
-
Route: Intraperitoneal injection.
-
Treatment Duration: 21 days.
-
-
Outcome Assessment:
-
Tumor growth is monitored regularly using calipers.
-
At the end of the study, tumors are excised and weighed.
-
Immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki67) and angiogenesis (e.g., CD31).
-
Signaling Pathways and Mechanisms of Action
The anti-tumor effects of Shikonin and Eriocalyxin B are mediated through the modulation of distinct signaling pathways.
Shikonin Signaling Pathway
Shikonin's anti-cancer activity is linked to the inhibition of the HIF1α/PKM2 signaling pathway, which is crucial for tumor metabolism and proliferation.[1][8] It has also been shown to induce apoptosis through the MAPK pathway and inhibit the proteasome.[2][4]
Caption: Shikonin's anti-cancer mechanism.
Eriocalyxin B Signaling Pathway
Eriocalyxin B exerts its anti-tumor effects by targeting multiple key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. These include the VEGFR-2, STAT3, and Akt/mTOR pathways.[9][10]
Caption: Eriocalyxin B's multi-target mechanism.
Comparative Analysis and Conclusion
Both Shikonin and Eriocalyxin B demonstrate potent in vivo anti-tumor efficacy across a range of cancer models. Shikonin appears to exert its effects primarily through the induction of apoptosis and the disruption of tumor cell metabolism. In contrast, Eriocalyxin B showcases a broader mechanism of action, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
The available data suggests that Eriocalyxin B may have a more multifaceted anti-cancer profile, with demonstrated efficacy against metastasis. However, it is important to note that the reported dosages for Shikonin are significantly higher than those for Eriocalyxin B, which could indicate differences in potency and bioavailability that warrant further investigation. One study also noted that Shikonin exhibited serious side effects in vivo, including weight loss and death in mice, highlighting the need for further toxicological studies.[1]
This comparative guide, based on available pre-clinical data, underscores the therapeutic potential of both compounds. Future head-to-head in vivo studies are necessary to directly compare the efficacy and safety of this compound/Shikonin and Eriocalyxin B to better inform their potential clinical development.
References
- 1. Efficacy of Shikonin against Esophageal Cancer Cells and its possible mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin Exerts Antitumor Activity via Proteasome Inhibition and Cell Death Induction in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect and mechanisms of shikonin on breast cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Natural product Eriocalyxin B exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eriocalyxin B-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Eriocalyxin B Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Shikokianin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Shikokianin and its analogs, focusing on their cytotoxic activities. Due to the limited direct research on this compound analogs, this guide incorporates data from closely related ent-kaurane diterpenoids isolated from the Rabdosia genus. These compounds share a core scaffold with this compound and provide valuable insights into the structural features crucial for their biological activity.
Comparative Analysis of Cytotoxic Activity
The cytotoxic effects of various Rabdosia diterpenoids have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below. A lower IC50 value indicates a higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Key Structural Features |
| Oridonin | SW620 (colon) | Not specified, but induced apoptosis | α,β-unsaturated ketone |
| 22Rv1 (prostate) | ~20-80 µM | ||
| Ponicidin | - | - | - |
| Glaucocalyxin A | 6T-CEM (leukemia) | 0.0490 µg/mL | α,β-unsaturated ketone in ring D |
| Glaucocalyxin B | Multiple | Apparent activity | α,β-unsaturated ketone in ring D |
| Glaucocalyxin D | Multiple | Apparent activity | α,β-unsaturated ketone in ring D |
| Glaucocalyxin C | Multiple | > 100 µg/mL | No α,β-unsaturated ketone |
| Glaucocalyxin E | Multiple | > 100 µg/mL | No α,β-unsaturated ketone |
| Glaucocalyxin X (1) | HL-60, 6T-CEM, LOVO, A549 | 1.57 - 3.31 µg/mL | - |
| Glaucocalyxin F (2) | HL-60, 6T-CEM, LOVO, A549 | > 100 µg/mL | - |
| Hebeirubescensins B & C | A549, HT-29, K562 | < 2.0 µM | - |
| Xerophilusin A (1) | RAW 264.7 (macrophage) | 11.3 µM | - |
| Xerophilusin B (2) | RAW 264.7 (macrophage) | 10.1 µM | - |
| Longikaurin B (3) | RAW 264.7 (macrophage) | 44.8 µM | - |
| Xerophilusin F (4) | RAW 264.7 (macrophage) | 52.4 µM | - |
Key Findings from Structure-Activity Relationship Studies:
-
The presence of an α,β-unsaturated ketone moiety in the D-ring of the ent-kaurane skeleton appears to be a critical structural feature for cytotoxicity.[1] Compounds lacking this feature, such as Glaucocalyxins C and E, exhibit significantly reduced or no activity.
-
Hydroxyl groups at specific positions, such as C-1 and C-15, and an ethoxy group at C-20 have been noted to contribute to the anti-tumor activity of some ent-kaurane diterpenoids.[2]
-
The potent anti-inflammatory and NF-κB inhibitory activity of some ent-kaurane diterpenoids is attributed to the exomethylene group conjugated to a carbonyl group in the cyclopentanone (B42830) ring, which can react with biological nucleophiles.
Experimental Protocols
The following is a detailed protocol for the MTT assay, a common method used to assess the cytotoxicity of natural products like this compound and its analogs.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.[3][4][5]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom microplates
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubation with MTT: Incubate the plate for an additional 4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into formazan crystals.[5]
-
Solubilization of Formazan: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
-
Signaling Pathways
Ent-kaurane diterpenoids from the Rabdosia genus have been shown to exert their biological effects through various signaling pathways, with the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway being a significant mechanism.[7][8][9]
Experimental Workflow for Evaluating SAR
Caption: Experimental workflow for SAR studies of this compound analogs.
NF-κB Signaling Pathway Inhibition
The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer. Several ent-kaurane diterpenoids have been shown to inhibit the activation of NF-κB.[7][10][11] The canonical NF-κB pathway is a key target.
Caption: Inhibition of the canonical NF-κB signaling pathway by this compound analogs.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Rabdosia rubescens (Hemsl.) H. Hara: A potent anti-tumor herbal remedy - Botany, phytochemistry, and clinical applications and insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ent-Kaurane diterpenoids from croton tonkinensis inhibit LPS-induced NF-kappaB activation and NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Shikokianin: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Shikokianin based on available chemical information and general laboratory safety protocols. A comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 24267-69-4) was not publicly available at the time of writing. Preliminary data suggests that this compound, a diterpenoid compound, exhibits significant cytotoxicity.[1][2] Therefore, it must be handled and disposed of as a hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and regulatory requirements.
Immediate Safety and Logistical Information
Prior to handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves. All handling of solid this compound and the preparation of its waste containers should be conducted within a certified chemical fume hood to prevent inhalation of any dust particles.
Key Safety Precautions:
-
Engineering Controls: Use a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
-
Spill Response: In case of a spill, isolate the area. For small spills, gently cover the solid material with an absorbent pad to avoid raising dust, then carefully scoop the material and absorbent into a designated hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS department immediately.
Operational Disposal Plan: Step-by-Step Guidance
The disposal of this compound waste must be managed through your institution's hazardous waste program. Do not dispose of this compound in the regular trash or down the drain.
Step 1: Waste Identification and Segregation
-
Waste Characterization: this compound waste is classified as a solid, cytotoxic chemical waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Keep solid this compound waste separate from liquid waste.[3]
Step 2: Containerization
-
Primary Container: Use a dedicated, sealable, and chemically compatible container for the accumulation of solid this compound waste.[4][5] The original product container, if empty, can be used for this purpose. The container must be in good condition and free from leaks.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weigh boats, and absorbent pads, should be considered hazardous waste and placed in the same dedicated container. These items should be double-bagged in clear plastic bags before being placed in the final disposal container.
Step 3: Labeling
-
Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first piece of waste is added.
-
Required Information: The label must include the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
CAS Number: "24267-69-4".
-
The date accumulation started.
-
The physical state: "Solid".
-
A clear indication of the hazards (e.g., "Cytotoxic," "Toxic").
-
Step 4: Storage
-
Accumulation Site: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: The primary waste container should be placed within a larger, unbreakable secondary container, such as a plastic tub, to contain any potential leaks or spills.
-
Storage Conditions: Keep the container tightly sealed except when adding waste. Store in a cool, dry, and well-ventilated area away from incompatible materials.
Step 5: Disposal Request
-
Waste Pickup: Once the waste container is full or you are ready for disposal, submit a hazardous waste pickup request to your institution's EHS department. Follow their specific procedures for scheduling a pickup.
Data Presentation
Table 1: this compound Hazard and Disposal Summary
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 24267-69-4 | N/A |
| Known Hazards | Cytotoxic | |
| Physical State | Solid | N/A |
| PPE Requirements | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | General Lab Safety |
| Waste Classification | Solid, Cytotoxic Chemical Waste | Inferred from Hazard Data |
| Disposal Method | Institutional Hazardous Waste Program | |
| Container Type | Sealable, Chemically Compatible Container | |
| Labeling | "Hazardous Waste," Chemical Name, CAS No., Accumulation Date, Hazards |
Experimental Protocols
Protocol for Decontamination of Surfaces after this compound Handling
-
Preparation: Prepare a decontamination solution appropriate for cytotoxic compounds. A 1:10 dilution of bleach is often effective, but consult your EHS for recommended solutions.
-
Application: Liberally apply the decontamination solution to the potentially contaminated surface.
-
Contact Time: Allow the solution to remain on the surface for the recommended contact time (typically 15-30 minutes).
-
Wiping: Wipe the surface with absorbent pads, moving from cleaner areas to dirtier areas.
-
Rinsing: If appropriate for the surface, rinse with water.
-
Disposal of Materials: All absorbent pads and wipes used for decontamination must be disposed of as solid this compound waste.
Mandatory Visualization
Caption: Workflow for the Proper Disposal of this compound Waste.
References
Essential Safety and Operational Protocols for Handling Shikokianin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical guidance for the handling of Shikokianin, a diterpenoid with significant cytotoxic properties.[1] Adherence to these protocols is critical to ensure personnel safety and mitigate environmental contamination. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on best practices for handling potent cytotoxic compounds.
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, a comprehensive PPE strategy is mandatory when handling this compound.[2] This includes all stages of contact, from initial receipt and preparation to administration and disposal.[3][4] The following table summarizes the required PPE for various activities.
| Activity | Required PPE | Specifications and Best Practices |
| Receiving and Unpacking | - Double Nitrile Gloves | - Inspect package for any signs of damage or leakage in a designated receiving area. |
| Weighing and Aliquoting (Dry Powder) | - Double Nitrile Gloves- Disposable Gown (fluid-resistant)- Eye Protection (Safety Goggles or Face Shield)- Respiratory Protection (N95 or higher rated respirator) | - Conduct in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.[5] |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown (fluid-resistant)- Eye Protection (Safety Goggles or Face Shield) | - One pair of gloves should be worn under the gown cuff and the second pair over the cuff.[3] Change gloves immediately if contaminated.[3] |
| Spill Cleanup | - Double Nitrile Gloves (heavy-duty)- Disposable Gown (impervious)- Eye Protection (Face Shield)- Respiratory Protection (as dictated by spill size and location)- Shoe Covers | - Utilize a designated cytotoxic spill kit. |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown- Eye Protection | - Handle all waste as cytotoxic and dispose of it in designated, clearly labeled containers. |
Operational Plan: Handling and Experimental Workflow
A structured workflow is essential to minimize exposure and ensure procedural consistency. The following diagram outlines the critical steps for handling this compound from receipt to disposal.
Caption: Figure 1. A step-by-step workflow for the safe handling of this compound, from receipt to disposal.
Disposal Plan
All materials that come into contact with this compound must be treated as cytotoxic waste.[6] Improper disposal can pose a significant risk to human health and the environment.[6]
| Waste Type | Disposal Container | Procedure |
| Sharps (needles, syringes, glass vials) | Puncture-resistant, leak-proof sharps container with a purple lid.[7] | - Do not recap needles. - Seal the container when it is three-quarters full. - Label clearly as "Cytotoxic Sharps Waste". |
| Solid Waste (gloves, gowns, bench paper) | Thick, leak-proof plastic bags (double-bagged) within a rigid, labeled container.[6] | - Bags should be color-coded (often purple) and clearly labeled as "Cytotoxic Waste".[6] |
| Liquid Waste | Leak-proof, sealed containers. | - Do not dispose of down the drain. - Label the container with "Cytotoxic Liquid Waste" and the chemical name. |
| Contaminated Labware | Designated, labeled containers for incineration. | - Disposable labware should be discarded as solid waste. - Reusable labware must be decontaminated with a validated procedure. |
All cytotoxic waste must be collected and disposed of by a licensed hazardous waste contractor.[7] High-temperature incineration is the required disposal method for cytotoxic waste.[8]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination.
| Spill Size | Immediate Actions | Cleanup Procedure |
| Small Spill (<5 mL or 5 g) | 1. Alert personnel in the immediate area. 2. Secure the area to prevent spreading. 3. Don appropriate PPE from a cytotoxic spill kit. | 1. Cover the spill with absorbent pads from the spill kit. 2. Carefully collect all contaminated materials. 3. Clean the area with a suitable deactivating agent, followed by a detergent and water. 4. Dispose of all cleanup materials as cytotoxic waste.[5] |
| Large Spill (>5 mL or 5 g) | 1. Evacuate the area immediately. 2. Alert the institutional safety officer or emergency response team. 3. Restrict access to the contaminated area. | - Cleanup should only be performed by trained emergency response personnel. |
Experimental Protocols
While specific experimental protocols will vary, the following general principles must be applied when working with this compound:
-
Designated Areas: All work with this compound should be conducted in a designated and clearly marked area to restrict access and contain potential contamination.
-
Engineering Controls: A certified chemical fume hood or biological safety cabinet must be used for all manipulations of powdered this compound and for procedures with a high risk of aerosol generation.
-
Decontamination: All work surfaces and equipment must be decontaminated at the end of each procedure. A solution of sodium hypochlorite (B82951) followed by a neutralizing agent (e.g., sodium thiosulfate) and then water is a common practice, but compatibility with surfaces and equipment must be verified.
-
Training: All personnel handling this compound must receive training on the risks associated with cytotoxic compounds and the specific procedures outlined in this document.[2]
Given that this compound is a diterpenoid with cytotoxic properties, it is likely to impact fundamental cellular processes. The structurally similar compound, Shikonin, has been shown to affect various signaling pathways involved in cancer cell proliferation and apoptosis.[9] Researchers should consider these potential mechanisms of action when designing experiments.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. hse.gov.uk [hse.gov.uk]
- 3. halyardhealth.com [halyardhealth.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ipservices.care [ipservices.care]
- 6. danielshealth.ca [danielshealth.ca]
- 7. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 9. Synthesis, biological function and evaluation of Shikonin in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
